Product packaging for Demeclocycline hydrochloride(Cat. No.:CAS No. 64-73-3)

Demeclocycline hydrochloride

Cat. No.: B560012
CAS No.: 64-73-3
M. Wt: 501.3 g/mol
InChI Key: OAPVUSSHCBRCOL-KBHRXELFSA-N
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Description

Demeclocycline Hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
This compound is the hydrochloride salt of demeclocycline. A tetracycline antibiotic, it is used (mainly as the hydrochloride) for the treatment of Lyme disease, acne and bronchitis, as well as for hyponatraemia (low blood sodium concentration) due to the syndrome of inappropriate antidiuretic hormone (SIADH) where fluid restriction alone has been ineffective. It has a role as an antibacterial drug and an aquaretic. It contains a demeclocycline.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and is indicated for infection and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22Cl2N2O8 B560012 Demeclocycline hydrochloride CAS No. 64-73-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVUSSHCBRCOL-KBHRXELFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127-33-3 (Parent)
Record name Demeclocycline hydrochloride [USP:BAN]
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DSSTOX Substance ID

DTXSID0045252
Record name Demeclocycline hydrochloride
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Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64-73-3
Record name Demeclocycline hydrochloride [USP:BAN]
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Record name DEMECLOCYCLINE HYDROCHLORIDE
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Record name Demeclocycline hydrochloride
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Record name Demeclocycline hydrochloride
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Record name DEMECLOCYCLINE HYDROCHLORIDE
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Foundational & Exploratory

Demeclocycline Hydrochloride: A Technical Guide on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline hydrochloride, a member of the tetracycline class of antibiotics, is a bacteriostatic agent derived from a mutant strain of Streptomyces aureofaciens. Its primary therapeutic function lies in its ability to inhibit bacterial protein synthesis, thereby impeding microbial growth and replication.[1] While clinically used for various bacterial infections, understanding its precise molecular interactions within the bacterial cell is crucial for overcoming resistance and developing next-generation therapeutics. This guide provides an in-depth examination of demeclocycline's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Polypeptide Elongation

The principal antibacterial effect of demeclocycline is achieved by disrupting the elongation phase of protein synthesis.[2] This process is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1] The mechanism unfolds through a specific, reversible interaction with the bacterial ribosome.

Demeclocycline binds to the 30S ribosomal subunit, a key component of the bacterial 70S ribosome responsible for decoding messenger RNA (mRNA).[3] This binding occurs at a primary binding site, sterically obstructing the acceptor site (A-site). By occupying this critical location, demeclocycline physically prevents the association of aminoacyl-tRNA (aa-tRNA) with the mRNA-ribosome complex.[2] The inability of the correct aa-tRNA to enter the A-site halts the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis.[2]

Elongation_Inhibition P_site P-Site A_site A-Site mRNA mRNA template E_site E-Site tRNA_P Peptidyl-tRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site Binding Blocked Demeclocycline Demeclocycline Demeclocycline->A_site

Caption: Demeclocycline binds the 30S subunit, blocking the A-site and preventing tRNA binding.

Complementary Mechanism: Perturbation of Translation Initiation

Recent research indicates that the mechanism of tetracyclines, including demeclocycline, is more complex than initially understood. Evidence suggests a complementary mechanism involving the inhibition of the translation initiation phase. This secondary action further contributes to the overall reduction in protein synthesis.

Studies have shown that demeclocycline can induce a compact conformation in Initiation Factor 3 (IF3) when it is bound to the 30S subunit. It also affects the dynamics of Initiation Factor 1 (IF1). This allosteric perturbation of the initiation factors can delay the crucial step of 50S subunit joining to form the functional 70S initiation complex and slow the subsequent transition into the elongation phase. By interfering with these early steps, demeclocycline reduces the number of ribosomes that can successfully begin translating proteins.

Initiation_Inhibition cluster_pre cluster_complex 30S 30S Subunit 30S_IC 30S Initiation Complex 30S->30S_IC mRNA mRNA mRNA->30S_IC IF1 IF1 IF1->30S_IC IF3 IF3 IF3->30S_IC 70S_IC Functional 70S Initiation Complex 30S_IC->70S_IC 50S Subunit Joining (Delayed) Demeclocycline Demeclocycline Demeclocycline->30S_IC Induces IF3 compaction Stabilizes IF1 binding 50S 50S Subunit 50S->70S_IC

Caption: Demeclocycline perturbs initiation factors, delaying formation of the 70S ribosome.

Quantitative Data Summary

Quantitative analysis of demeclocycline's interaction with Escherichia coli ribosomes has been performed using fluorescence anisotropy. The data reveals a strong, specific binding site on the 70S ribosome and its 30S subunit, but not on the 50S subunit.[4][5] This confirms that the 30S subunit is the primary target.

Ribosomal ParticleNumber of Strong Binding Sites (n₁)Binding Constant (K₁) M⁻¹Weak, Unspecific Binding (n₂K₂) M⁻¹
70S Ribosome 13.2 x 10⁶0.082 x 10⁶
30S Subunit 12.2 x 10⁶0.029 x 10⁶
50S Subunit 0Not Applicable0.035 x 10⁶
Data sourced from Zierer & Erdmann, 1979.[4][5]

Experimental Protocols

The mechanisms described above have been elucidated through various biochemical and biophysical assays. Below are detailed methodologies for two key experimental approaches.

Ribosomal Binding Assay via Fluorescence Anisotropy

This protocol determines the binding affinity of demeclocycline to ribosomal particles by measuring changes in the rotation of the fluorescent antibiotic upon binding to the much larger ribosome.[4][6]

Objective: To quantify the binding constant (K₁) and the number of binding sites (n) for demeclocycline on bacterial ribosomes.

Methodology:

  • Preparation of Ribosomes:

    • Isolate 70S ribosomes and 30S/50S subunits from a suitable bacterial strain (e.g., E. coli MRE600) using established sucrose gradient centrifugation techniques.

    • Determine the concentration and purity of ribosomal preparations via UV spectrophotometry (A260/A280 ratio).

    • Store purified ribosomes in an appropriate buffer (e.g., 20 mM HEPES-KOH, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 4 mM β-mercaptoethanol) at -80°C.

  • Fluorescence Anisotropy Measurement:

    • Perform measurements in a suitable binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂) at a constant temperature (e.g., 25°C) using a spectrofluorometer equipped with polarizers.

    • Set the excitation and emission wavelengths appropriate for demeclocycline's intrinsic fluorescence.

    • Prepare a series of titrations. In each series, maintain a constant concentration of ribosomal particles while varying the concentration of demeclocycline. Conversely, perform titrations with a constant demeclocycline concentration and varying ribosome concentrations.

    • For each sample, measure the fluorescence anisotropy (r) after an incubation period sufficient to reach binding equilibrium (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot the change in fluorescence anisotropy against the concentration of the titrant.

    • Fit the resulting binding curves to appropriate binding models (e.g., a model assuming one class of strong, specific sites and a second class of weak, non-specific sites) using non-linear least-squares regression analysis.

    • From the best-fit curve, derive the equilibrium binding constant (K₁) and the number of binding sites (n).[4][5]

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of demeclocycline on the synthesis of a reporter protein in a cell-free system.[7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of demeclocycline for bacterial protein synthesis.

Methodology:

  • Preparation of S30 Cell-Free Extract:

    • Grow a suitable E. coli strain (e.g., MRE600) to mid-log phase.

    • Harvest cells and lyse them using a French press or sonication.

    • Prepare the S30 extract by a series of centrifugation steps to remove cell debris and membranes, followed by pre-incubation to degrade endogenous mRNA and DNA.

    • Dialyze the final extract and store at -80°C.

  • Coupled Transcription-Translation Reaction:

    • Set up reactions in microplate wells. Each reaction should contain the S30 extract, a reaction buffer mix (containing ATP, GTP, amino acids, and salts), and a DNA template encoding a reporter gene (e.g., firefly luciferase or β-galactosidase).[7]

    • Add this compound to the test wells across a range of concentrations. Include a positive control (no antibiotic) and a negative control (no DNA template).

    • Incubate the plate at 37°C for a set period (e.g., 60-90 minutes) to allow for transcription and translation.[8]

  • Quantification of Protein Synthesis:

    • Stop the reaction and measure the amount of synthesized reporter protein.

    • For luciferase, add luciferin substrate and measure the resulting luminescence using a luminometer.[7]

    • For β-galactosidase, add a chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each demeclocycline concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the demeclocycline concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of demeclocycline that inhibits protein synthesis by 50%.[9]

Experimental_Workflow start Start: In Vitro Translation Assay prep 1. Prepare Components: - S30 Cell-Free Extract - Reaction Buffer (ATP, GTP, AAs) - Reporter DNA/mRNA Template start->prep setup 2. Set Up Reactions in Microplate prep->setup control_pos Positive Control (No Inhibitor) test_group Test Group (Demeclocycline Titration) setup->test_group control_neg Negative Control (No Template) incubate 3. Incubate at 37°C (e.g., 60-90 min) test_group->incubate measure 4. Add Substrate & Measure Reporter Activity (Luminescence/Absorbance) incubate->measure analyze 5. Analyze Data measure->analyze end Result: Determine IC₅₀ Value analyze->end

Caption: Workflow for an in vitro translation inhibition assay to determine IC₅₀ values.

References

A Novel Mechanism of Demeclocycline Hydrochloride in SIADH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is characterized by excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to hyponatremia and impaired water excretion. Demeclocycline hydrochloride, a tetracycline antibiotic, has been a therapeutic option for SIADH for decades, inducing a state of nephrogenic diabetes insipidus.[1][2] While its clinical effect is well-documented, the precise molecular mechanism of action has been a subject of ongoing research. This technical guide elucidates a novel mechanism of this compound in SIADH, focusing on its interaction with the vasopressin V2 receptor (V2R) signaling cascade in the renal collecting duct principal cells. Recent evidence points to a post-receptor site of action, specifically the inhibition of adenylyl cyclase, which leads to a reduction in aquaporin-2 (AQP2) expression and membrane translocation.[3][4][5][6][7]

Core Mechanism of Action

The primary action of Demeclocycline in counteracting the effects of SIADH lies in its ability to interfere with the intracellular signaling pathway initiated by the binding of vasopressin to its V2 receptor in the kidney's collecting ducts.[3][4][5][8] This interference is not at the level of receptor binding but rather downstream in the signaling cascade.[3][9]

Key Molecular Events:
  • Inhibition of Adenylyl Cyclase: Demeclocycline has been shown to decrease the abundance of specific adenylyl cyclase isoforms, namely adenylate cyclase 3 and 5/6, in renal collecting duct cells.[3][4][5][6][7] This leads to a reduction in the generation of cyclic AMP (cAMP) following vasopressin stimulation.[1][3][4][5][6][7][10]

  • Downregulation of cAMP-PKA Signaling: The decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), a critical downstream effector in the V2R pathway.[11][12][13][14]

  • Reduced Aquaporin-2 (AQP2) Expression and Translocation: PKA activation is essential for both the transcription of the AQP2 gene and the translocation of AQP2 water channels from intracellular vesicles to the apical membrane of the collecting duct cells.[3][4][5][6][7][8] By inhibiting this pathway, Demeclocycline decreases the overall abundance of AQP2 protein and prevents its insertion into the cell membrane.[3][4][5][6][7]

  • Impaired Water Reabsorption: The reduction in apical AQP2 channels leads to decreased water permeability of the collecting duct, resulting in increased water excretion (aquaresis) and a subsequent correction of hyponatremia.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies that elucidate the mechanism of Demeclocycline in SIADH.

Table 1: In Vitro Effects of Demeclocycline on Renal Collecting Duct Cells

ParameterTreatmentResultReference
AQP2 Protein AbundanceDemeclocyclineDecreased[3][4][5]
AQP2 Gene TranscriptionDemeclocyclineDecreased[3][4][5]
dDAVP-induced cAMP GenerationDemeclocyclineDecreased[3][4][5]
Adenylate Cyclase 3 AbundanceDemeclocyclineDecreased[3][4][5]
Adenylate Cyclase 5/6 AbundanceDemeclocyclineDecreased[3][4][5]
AQP2 Protein StabilityDemeclocyclineNo significant change[3][4][5]
V2 Receptor LocalizationDemeclocyclineNo significant change[3][4][5]

Table 2: In Vivo Effects of Demeclocycline in an SIADH Rat Model

ParameterTreatmentResultReference
Urine VolumeDemeclocyclineIncreased[3][4][5]
Urine OsmolalityDemeclocyclineDecreased[3][4][5]
Plasma Sodium ConcentrationDemeclocyclineIncreased (Reversion of hyponatremia)[3][4][5]
AQP2 Abundance (Inner Medulla)DemeclocyclineReduced[3][4][5]
Adenylate Cyclase 5/6 Abundance (Inner Medulla)DemeclocyclineReduced[3][4][5]
AQP2 Abundance (Cortex & Outer Medulla)DemeclocyclineIncreased[3][4][5]
Adenylate Cyclase 5/6 Abundance (Cortex & Outer Medulla)DemeclocyclineIncreased[3][4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by Demeclocycline and a general experimental workflow for investigating its mechanism.

G cluster_membrane Apical Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus V2R Vasopressin V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC 3, 5/6) cAMP cAMP AC->cAMP Generates AQP2_channel AQP2 Water Channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Mediates Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_gene AQP2 Gene Transcription PKA->AQP2_gene Promotes AQP2_vesicle->AQP2_channel Translocates to Membrane AVP Arginine Vasopressin (AVP) AVP->V2R Binds to Demeclocycline Demeclocycline Demeclocycline->AC Inhibits Abundance

Caption: V2R signaling pathway and the inhibitory effect of Demeclocycline.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments mpkCCD Mouse Cortical Collecting Duct (mpkCCD) Cells Treatment Treat with dDAVP +/- Demeclocycline mpkCCD->Treatment Analysis Analyze: - AQP2/AC abundance (Western Blot) - AQP2 transcription (qPCR) - cAMP levels (ELISA) Treatment->Analysis end End Analysis->end SIADH_model SIADH Rat Model (dDAVP infusion) Deme_treatment Administer Demeclocycline SIADH_model->Deme_treatment Measurements Measure: - Urine volume & osmolality - Plasma sodium - AQP2/AC abundance in kidney sections Deme_treatment->Measurements Measurements->end start Start start->mpkCCD start->SIADH_model

Caption: Experimental workflow for investigating Demeclocycline's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Kortenoeven et al. (2013).

In Vitro Studies using mpkCCD Cells
  • Cell Culture:

    • Mouse cortical collecting duct (mpkCCD) cells are cultured in a defined medium (DMEM:Ham’s F12, 1:1, with 60 nM sodium selenate, 5 µg/ml transferrin, 2 mM glutamine, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/ml epidermal growth factor, 5 µg/ml insulin, and 20 mM D-glucose, 20 mM HEPES, and 2% fetal calf serum).

    • Cells are seeded on semipermeable filters and cultured for 8 days to allow for polarization and differentiation.

    • For experiments, cells are incubated overnight in a serum- and hormone-deprived medium before treatment.

  • Demeclocycline and dDAVP Treatment:

    • Cells are pre-incubated with this compound (typically in the µM range) for a specified period (e.g., 48 hours).

    • Subsequently, cells are stimulated with the V2R agonist deamino-8-D-arginine vasopressin (dDAVP) (typically at 1 nM) for various durations (e.g., 30 minutes for cAMP measurements, 24 hours for protein abundance).

  • Immunoblotting for Protein Abundance:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against AQP2, adenylyl cyclase isoforms, and a loading control (e.g., β-actin).

    • After incubation with HRP-conjugated secondary antibodies, signals are detected using chemiluminescence.

  • cAMP Measurement:

    • Following treatment, intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Cells are typically lysed in 0.1 M HCl to inhibit phosphodiesterase activity.

  • Quantitative Real-Time PCR (qPCR) for Gene Transcription:

    • Total RNA is extracted from cells using a suitable kit (e.g., RNeasy).

    • cDNA is synthesized from the RNA template.

    • qPCR is performed using specific primers for the Aqp2 gene and a housekeeping gene (e.g., Gapdh) for normalization.

In Vivo Studies using an SIADH Rat Model
  • Animal Model:

    • SIADH is induced in rats (e.g., Wistar rats) by continuous subcutaneous infusion of dDAVP using osmotic minipumps.

    • Animals are housed in metabolic cages to allow for daily measurement of water intake, urine output, and body weight.

  • Demeclocycline Administration:

    • A treatment group receives Demeclocycline mixed with their food or administered by oral gavage for a specified period (e.g., several days).

    • A control group receives a vehicle.

  • Physiological Measurements:

    • Urine osmolality is measured by freezing-point depression.

    • Plasma sodium concentration is determined using a blood gas and electrolyte analyzer.

  • Immunohistochemistry and Immunoblotting of Kidney Tissue:

    • At the end of the experiment, kidneys are harvested.

    • One kidney can be fixed in paraformaldehyde for immunohistochemical analysis of AQP2 and adenylyl cyclase localization.

    • The other kidney can be dissected into cortex, outer medulla, and inner medulla for protein extraction and immunoblotting as described for the in vitro studies.

Conclusion and Future Directions

The current body of evidence strongly supports a novel mechanism for this compound in the treatment of SIADH that goes beyond its antibiotic properties. Its primary action is the targeted disruption of the vasopressin V2 receptor signaling pathway at the level of adenylyl cyclase, leading to reduced AQP2-mediated water reabsorption in the renal collecting ducts. This detailed understanding of its molecular mechanism provides a solid foundation for the rational use of Demeclocycline in SIADH and may inform the development of more specific and potent therapies for this condition.

Future research should focus on:

  • Elucidating the precise molecular interaction between Demeclocycline and adenylyl cyclase isoforms.

  • Investigating potential off-target effects that may contribute to its therapeutic profile or side effects.

  • Exploring the differential regulation of AQP2 and adenylyl cyclases in different regions of the kidney nephron in response to Demeclocycline.

This in-depth guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key findings, experimental approaches, and future avenues of investigation into the novel mechanism of this compound in SIADH.

References

Demeclocycline hydrochloride chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Demeclocycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Chemically, it is distinguished from chlortetracycline by the absence of a methyl group at the C-6 position.[2] This structural modification confers greater stability against acid and alkali degradation, resulting in a longer duration of action compared to other tetracyclines.[3][4] It functions by reversibly binding to the 30S and 50S ribosomal subunits, which blocks protein synthesis in susceptible microorganisms.[2][5] Beyond its antimicrobial applications in treating conditions like Lyme disease and acne, it is also used to manage hyponatremia associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) by inducing nephrogenic diabetes insipidus.[1][6]

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, intended to support research, formulation development, and analytical activities.

Chemical and Physical Properties

This compound is a yellow to orange, odorless, crystalline powder with a bitter taste.[2][5][7] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₂Cl₂N₂O₈[5][8]
Molecular Weight 501.3 g/mol [4][5][8]
CAS Number 64-73-3[5][9]
Appearance Yellow to orange crystalline solid[2][5]
Melting Point >245°C (with decomposition)[2][10][11][12]
pKa (Strongest Acidic) 2.94[6]
pKa (Strongest Basic) 9.04[6]
UV λmax 229, 266, 369 nm[3][4]
pH (10 mg/mL in water) 2.0 - 3.0[13]

Solubility Profile

This compound exhibits solubility in a range of aqueous and organic solvents. The hydrochloride salt is the preferred form for pharmaceutical applications due to its improved water solubility.[2][5]

SolventSolubilitySource(s)
Water Soluble (approx. 11 mg/mL or 1 g in 90 mL)[7][10][11]
Water (20 mg/mL) Soluble, forms a clear, very deep greenish yellow solution[12]
PBS (pH 7.2) ~3.3 mg/mL[3][4]
Ethanol Sparingly Soluble (approx. 1 mg/mL or 1 g in 980 mL)[5][7]
Methanol Soluble[5][11]
Dimethylformamide (DMF) Soluble (~1.4 mg/mL)[3][4][5]
Dimethyl sulfoxide (DMSO) Soluble (~1.0 mg/mL)[3][4][5]
Acetone Practically Insoluble[7]
Chloroform Practically Insoluble[7]

Stability Profile

The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy. It is known to be more stable than tetracycline against dehydration due to its chemical structure.[2][12] However, it is particularly susceptible to degradation by light.

pH Stability and Degradation

Demeclocycline is more stable in acidic conditions.[7] The degradation of tetracyclines can be initiated by epimerization at the C4 position, followed by dehydration and further rearrangements, particularly under acidic or basic conditions. The absence of the C6-hydroxyl group in demeclocycline enhances its stability against dehydration compared to tetracycline.[2][12]

Photostability

Demeclocycline is highly photosensitive and is the tetracycline most associated with phototoxicity.[2][12] Its photodegradation follows first-order kinetics.[7] Exposure to light, particularly UV radiation, can lead to the formation of degradants. Studies have shown that packaging plays a crucial role in its protection; aluminum foil-covered vials offer significantly more protection than amber or clear glass.[7]

Thermal Stability

The compound is sensitive to high temperatures. In one study, tablets stored at 55°C for one month showed a 40% loss of the active ingredient, accompanied by a darkening in color.[7] Recommended storage conditions are typically frozen (-20°C) or refrigerated (2-8°C) in tight, light-resistant containers to ensure long-term stability.[4][5][13][14] A solid form stored at -20°C is reported to be stable for at least four years.[3][4] Aqueous solutions, however, are less stable and are not recommended for storage for more than one day.[4]

Degradation Pathways and Experimental Workflows

Understanding the degradation pathways and the experimental workflows to assess stability is crucial for drug development professionals.

Potential Degradation Pathway

The degradation of tetracyclines is complex and can proceed through several mechanisms, including epimerization, dehydration, and photo-oxidation. The diagram below illustrates a plausible degradation pathway for demeclocycline based on known tetracycline chemistry.

G cluster_main Plausible Degradation Pathway for Demeclocycline Demeclocycline Demeclocycline Epimer 4-epi-Demeclocycline Demeclocycline->Epimer Epimerization (pH dependent) Anhydro Anhydrodemeclocycline (Toxic Degradant) Demeclocycline->Anhydro Dehydration (Acidic conditions) Photo Photodegradation Products (e.g., lumidemeclocycline) Demeclocycline->Photo Photo-oxidation (UV/Visible Light) Epimer->Anhydro Dehydration

Caption: Plausible degradation routes for demeclocycline.

Typical Photostability Testing Workflow

The International Council for Harmonisation (ICH) Q1B guideline outlines the standard procedure for photostability testing.[15][16] The workflow ensures that a drug substance or product is systematically evaluated for its sensitivity to light.

cluster_workflow ICH Q1B Photostability Testing Workflow start Prepare Samples: 1. Drug Substance/Product (Exposed) 2. Dark Control (Wrapped in Foil) expose Expose samples in photostability chamber (≥1.2 million lux hours, ≥200 W h/m² UV) start->expose analyze Analyze Exposed and Dark Control Samples (HPLC for Assay, Impurities, Physical Properties) expose->analyze compare Compare results of Exposed vs. Dark Control analyze->compare stable Conclusion: Photostable No special packaging required compare->stable No significant change unstable Conclusion: Photolabile Light-resistant packaging is required compare->unstable Significant degradation

Caption: Standard workflow for photostability testing.

Experimental Protocols

Detailed and validated analytical methods are required to assess the stability of this compound accurately.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This is critical for developing stability-indicating analytical methods.

  • Objective : To generate potential degradation products of this compound under various stress conditions.

  • Methodology :

    • Acid Hydrolysis : Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis : Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation : Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[17]

    • Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.

    • Photolytic Degradation : Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m²).[15][16]

  • Analysis : Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and its impurities. The following is an example based on pharmacopeial methods.[13][18]

  • Instrumentation : A liquid chromatograph equipped with a UV detector.

  • Column : C8 or C18 reversed-phase column (e.g., 4.6-mm × 25-cm; L21 packing).

  • Mobile Phase : A gradient or isocratic system typically composed of an aqueous buffer (e.g., phosphate buffer at pH 8.5-9.0), an organic modifier (e.g., methanol or tertiary butyl alcohol), and ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate).[18][19]

  • Flow Rate : Typically 1.0 - 1.7 mL/min.[18][19]

  • Column Temperature : Elevated temperatures, such as 55-60°C, may be used to improve peak shape and resolution.[18][19]

  • Detection : UV detection at a suitable wavelength, such as 254 nm or 270 nm.[18][19]

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent, often 0.01 N hydrochloric acid, to a known concentration.[13][18]

  • Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. Specificity is demonstrated by showing that degradation products and process impurities do not interfere with the quantification of the main peak.

Conclusion

This compound is a potent antibiotic with a well-defined chemical profile. Its enhanced stability against acid/base hydrolysis compared to older tetracyclines is a key advantage. However, its significant photosensitivity necessitates careful handling and the use of light-protective packaging throughout the manufacturing, storage, and dispensing processes. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the development and analysis of this compound, ensuring the quality, safety, and efficacy of the final drug product.

References

A Technical Guide to the Discovery and Origin of Demeclocycline Hydrochloride from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeclocycline, a notable member of the tetracycline class of antibiotics, originates from a mutant strain of the bacterium Streptomyces aureofaciens. Its discovery was a pivotal moment in the pursuit of tetracycline analogues with modified properties. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and recovery of Demeclocycline hydrochloride. It details the experimental protocols for the isolation of Streptomyces from natural environments, the fermentation processes for Demeclocycline production, and the subsequent extraction and purification of the active compound. Furthermore, this guide presents quantitative data on production yields, outlines the intricate regulatory networks governing its biosynthesis, and provides visualizations of key experimental workflows and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a broad-spectrum tetracycline antibiotic distinguished by the absence of a methyl group at the C-6 position of the tetracycline ring structure. This structural modification is the result of a mutation in the producing organism, Streptomyces aureofaciens[1][2]. The discovery of Demeclocycline arose from research focused on manipulating the biosynthetic pathways of chlortetracycline-producing strains of S. aureofaciens[3]. Specifically, strains deficient in the C6-methylation step were found to produce 6-demethylchlortetracycline, which is Demeclocycline[4].

This guide serves as a technical resource, providing detailed methodologies and quantitative data relevant to the discovery and production of Demeclocycline. It is intended to equip researchers with the foundational knowledge and practical protocols necessary to investigate and potentially enhance the production of this important antibiotic.

Discovery and Origin

The genesis of Demeclocycline is intrinsically linked to the study of chlortetracycline biosynthesis in Streptomyces aureofaciens. Early investigations into the metabolic pathways of this bacterium revealed that targeted disruption of specific enzymatic steps could lead to the accumulation of novel tetracycline derivatives[3].

The Producing Microorganism: Streptomyces aureofaciens

Streptomyces aureofaciens is a filamentous, Gram-positive bacterium found predominantly in soil. It is a prolific producer of secondary metabolites, most notably chlortetracycline, the first tetracycline to be discovered. The specific strains that produce Demeclocycline are mutants of wild-type S. aureofaciens that possess a dysfunctional C6-methyltransferase enzyme[4][5]. This enzyme is responsible for the methylation of the tetracycline backbone during biosynthesis. A frameshift mutation in the methyltransferase coding region has been identified as a potential cause for the demethylation of chlortetracycline, leading to the production of Demeclocycline[5].

The Genetic Basis of Demeclocycline Production

The biosynthesis of tetracyclines is governed by a cluster of genes that encode the enzymes responsible for the assembly and modification of the polyketide backbone[6]. In the case of Demeclocycline, a mutation in the gene encoding the C6-methyltransferase prevents the addition of a methyl group at the C6 position of the anhydrotetracycline intermediate[3][5]. This results in the formation of 6-demethylchlortetracycline (Demeclocycline) instead of chlortetracycline.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation of Streptomyces and the production and analysis of Demeclocycline.

Isolation of Streptomyces from Soil

Objective: To isolate pure cultures of Streptomyces species from soil samples.

Materials:

  • Sterile soil collection containers

  • Sterile distilled water

  • Sterile 10 mL pipettes and test tubes

  • Starch Casein Agar (SCA) plates (10 g soluble starch, 0.3 g casein, 2 g KNO₃, 2 g NaCl, 2 g K₂HPO₄, 0.05 g MgSO₄·7H₂O, 0.02 g CaCO₃, 0.01 g FeSO₄·7H₂O, 18 g agar, per 1 L of distilled water, pH 7.0-7.2)

  • Incubator

Protocol:

  • Collect soil samples from a depth of 10-15 cm into sterile containers.

  • Air-dry the soil samples at room temperature for 24-48 hours.

  • Prepare a serial dilution of the soil sample. Add 1 g of dried soil to 9 mL of sterile distilled water to make a 10⁻¹ dilution. Vortex thoroughly.

  • Perform serial dilutions up to 10⁻⁶ by transferring 1 mL of the previous dilution to 9 mL of sterile distilled water.

  • Plate 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto SCA plates.

  • Incubate the plates at 28-30°C for 7-14 days.

  • Observe the plates for characteristic Streptomyces colonies, which are typically small, dry, chalky, and may have pigmented aerial and substrate mycelia.

  • Isolate individual colonies by streaking onto fresh SCA plates to obtain pure cultures.

Fermentation for Demeclocycline Production

Objective: To cultivate a mutant strain of S. aureofaciens for the production of Demeclocycline.

Materials:

  • Pure culture of a Demeclocycline-producing S. aureofaciens mutant

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., 30 g/L starch, 10 g/L corn steep liquor, 5 g/L yeast extract, 2 g/L CaCO₃, 0.5 g/L K₂HPO₄, pH 7.0)

  • Shaker incubator

  • Fermenter (for large-scale production)

Protocol:

  • Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of the S. aureofaciens mutant from an agar plate.

  • Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Inoculate a 2 L flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.

  • Monitor the fermentation broth for pH, cell growth, and Demeclocycline production periodically.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform:methanol gradient)

  • Crystallization solvent (e.g., ethanol/water)

Protocol:

  • Harvest the fermentation broth and acidify to pH 2.0 with HCl to solubilize the Demeclocycline.

  • Separate the mycelium from the broth by centrifugation or filtration.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a minimal amount of the initial chromatography solvent and load it onto a silica gel column.

  • Elute the column with a step-wise gradient of increasing methanol in chloroform.

  • Collect fractions and analyze for the presence of Demeclocycline using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure Demeclocycline and evaporate the solvent.

  • Dissolve the purified Demeclocycline base in ethanol and add a stoichiometric amount of HCl in ethanol to precipitate this compound.

  • Recrystallize the this compound from an appropriate solvent system to obtain a pure crystalline product.

Quantitative Analysis by HPLC

Objective: To quantify the concentration of Demeclocycline in fermentation broth or purified samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A mixture of acetonitrile, water, and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid)

  • This compound standard

  • Sample filtration unit (0.45 µm filter)

Protocol:

  • Prepare a stock solution of the this compound standard of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample by centrifuging the fermentation broth and filtering the supernatant through a 0.45 µm filter. Dilute the sample if necessary to fall within the calibration range.

  • Set the HPLC conditions: C18 column, mobile phase with a suitable gradient, flow rate of 1.0 mL/min, and UV detection at 350 nm.

  • Inject the standards and the sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of Demeclocycline in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The production of Demeclocycline can be significantly influenced by genetic modifications and fermentation conditions. The following tables summarize quantitative data from various studies.

Strain/ConditionDemeclocycline Titer (mg/L)Fold IncreaseReference
S. aureofaciens DM-1 (Wild Type)1250-[7]
S. aureofaciens DM-1 with ctcB overexpression16801.34[7]
S. aureofaciens with duplicated 6-DCT BGC-1.34 (34% increase)[8]
Fermentation ParameterOptimized ValueDemeclocycline Yield (g/L)Reference
Carbon SourceStarch-[9]
Nitrogen SourceCorn Steep Liquor-[9]
pH5.8 - 6.0-[9]
Temperature28-30°C-[9]

Note: Specific yield data for Demeclocycline under varying fermentation parameters is often proprietary. The table reflects general conditions for tetracycline production.

Mandatory Visualization

Experimental Workflow for Discovery and Production

G cluster_discovery Discovery Phase cluster_production Production Phase soil Soil Sample Collection isolation Isolation of Streptomyces soil->isolation screening Screening for Mutants isolation->screening identification Identification of Demeclocycline screening->identification fermentation Fermentation identification->fermentation Select High-Yielding Mutant extraction Extraction fermentation->extraction purification Purification extraction->purification hcl_salt Hydrochloride Salt Formation purification->hcl_salt

Caption: Workflow for Demeclocycline discovery and production.

Simplified Biosynthetic Pathway of Demeclocycline

G cluster_pathway Tetracycline Biosynthesis in S. aureofaciens pks Polyketide Synthase pretetramid Pretetramid pks->pretetramid anhydrotetracycline Anhydrotetracycline pretetramid->anhydrotetracycline c6_methylation C6-Methylation (ctcK gene product) anhydrotetracycline->c6_methylation demeclocycline Demeclocycline (6-Demethylchlortetracycline) anhydrotetracycline->demeclocycline Blocked Pathway chlortetracycline Chlortetracycline c6_methylation->chlortetracycline mutation Mutation (inactive ctcK) mutation->c6_methylation

Caption: Demeclocycline biosynthesis via a mutated pathway.

Regulatory Network of Tetracycline Biosynthesis

G cluster_regulation Regulatory Cascade sarp SARP Family Regulator (e.g., ctcB) biosynthetic_genes Tetracycline Biosynthetic Genes (ctc cluster) sarp->biosynthetic_genes activates demeclocycline_production Demeclocycline Production biosynthetic_genes->demeclocycline_production environmental_signals Environmental Signals (Phosphate, Nitrogen) environmental_signals->sarp influences

Caption: Simplified regulation of Demeclocycline production.

Conclusion

The discovery of Demeclocycline from a mutant strain of Streptomyces aureofaciens exemplifies the power of microbial genetics and metabolic engineering in generating novel therapeutic agents. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of Demeclocycline's origin, from the isolation of the producing organism to the purification and analysis of the final product. The detailed experimental protocols, quantitative data, and visual representations of workflows and pathways are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the field of antibiotic discovery and development. The continued exploration of microbial diversity and the application of advanced genetic tools hold immense promise for the discovery of new and improved antibiotics to combat the growing challenge of antimicrobial resistance.

References

Demeclocycline Hydrochloride's Interaction with the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding of demeclocycline hydrochloride to the 30S ribosomal subunit, a critical interaction for its antibiotic activity. The following sections detail the quantitative binding data, the specific molecular interactions at the binding sites, and the experimental methodologies used to elucidate these interactions.

Mechanism of Action at the 30S Subunit

This compound, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] This inhibition is achieved through the specific binding of the drug to the small 30S ribosomal subunit. This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. By preventing the binding of aa-tRNA, demeclocycline effectively halts the elongation of the polypeptide chain, thereby arresting bacterial growth.

Quantitative Analysis of Demeclocycline Binding

The binding of demeclocycline to the Escherichia coli 30S ribosomal subunit has been quantitatively characterized using fluorescence anisotropy. This technique measures the change in the rotational motion of a fluorescent molecule upon binding to a larger macromolecule. The following table summarizes the key binding parameters determined from these studies.

Ribosomal ComponentNumber of High-Affinity Sites (n1)High-Affinity Binding Constant (K1) (M⁻¹)Number of Low-Affinity Sites (n2)Low-Affinity Binding Constant (K2) (M⁻¹)
30S Subunit12.2 x 10⁶Multiple0.029 x 10⁶
70S Ribosome13.2 x 10⁶Multiple0.082 x 10⁶
50S Subunit0-Multiple0.035 x 10⁶

Data from Epe, B., & Woolley, P. (1984). The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy. The EMBO Journal, 3(1), 121–126.[2]

These data indicate the presence of a single, strong, and specific binding site for demeclocycline on the 30S subunit, which is consistent with its mechanism of action.[2] The 70S ribosome also exhibits a single high-affinity site, while the 50S subunit shows only weak, non-specific binding.[2]

Demeclocycline Binding Sites on the 16S rRNA

The TET1 site is a well-defined pocket formed by several helices of the 16S rRNA, primarily helices h31, h34, and h38. The interaction is stabilized by a network of hydrogen bonds between the polar face of the tetracycline molecule and the phosphate-ribose backbone of the 16S rRNA. A crucial component of this interaction is a magnesium ion (Mg²⁺), which is coordinated by the tetracycline molecule and interacts with the phosphate groups of the rRNA, further stabilizing the complex.[4][6]

Based on comparative structural analyses with other tetracyclines, the key nucleotide residues of the 16S rRNA that likely interact with demeclocycline at the TET1 site include:[7]

  • Helix 34 (h34): Nucleotides in this region are critical for forming one side of the binding pocket.

  • Helix 31 (h31): This helix contributes to the other side of the binding cleft.

  • Other interacting regions: Portions of helices h29 and h38 also contribute to the overall architecture of the binding site.

A secondary, lower-affinity binding site for some tetracyclines has also been identified in the nascent peptide exit tunnel (NPET) of the 50S subunit in some studies. However, the primary mechanism of action is attributed to the high-affinity binding at the TET1 site on the 30S subunit.

Experimental Protocols

The determination of demeclocycline's binding characteristics and the localization of its binding site on the 30S ribosomal subunit rely on a combination of biophysical and structural biology techniques. The following sections provide an overview of the methodologies for key experiments.

Fluorescence Anisotropy for Quantitative Binding Analysis

This technique is used to determine the binding affinity and stoichiometry of a ligand to a macromolecule.

Principle: A fluorescent molecule, in this case, demeclocycline which is naturally fluorescent, will tumble rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to a large molecule like the 30S ribosomal subunit, its tumbling rate is significantly reduced, leading to an increase in fluorescence anisotropy. By titrating the ribosome with the fluorescent ligand and measuring the change in anisotropy, one can determine the binding constant (K) and the number of binding sites (n).

Generalized Protocol:

  • Preparation of Ribosomes and Ligand:

    • Purify 70S ribosomes and dissociate them into 30S and 50S subunits using standard biochemical procedures (e.g., sucrose density gradient centrifugation).

    • Prepare a stock solution of this compound of known concentration.

  • Fluorescence Anisotropy Titration:

    • In a fluorometer cuvette, add a fixed concentration of the 30S ribosomal subunits in a suitable binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and a buffering agent).

    • Sequentially add increasing concentrations of this compound to the cuvette.

    • After each addition and a brief incubation period to reach equilibrium, measure the fluorescence anisotropy.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the demeclocycline concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site or two-site binding model) to extract the dissociation constant (Kd) or association constant (K) and the number of binding sites.

X-ray Crystallography for High-Resolution Structural Analysis

X-ray crystallography provides atomic-level detail of the interaction between a ligand and its target.

Principle: Crystals of the 30S ribosomal subunit in complex with the antibiotic are grown. These crystals are then exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the ribosome-antibiotic complex can be determined.

Generalized Protocol for Tetracycline-Class Antibiotics:

  • Crystallization of the 30S Subunit:

    • Highly purified and active 30S ribosomal subunits are crystallized, often from thermophilic bacteria like Thermus thermophilus due to their inherent stability.

  • Soaking or Co-crystallization:

    • Soaking: Pre-formed crystals of the 30S subunit are transferred to a solution containing a high concentration of the tetracycline antibiotic, allowing the drug to diffuse into the crystal and bind to the ribosome.

    • Co-crystallization: The antibiotic is mixed with the 30S subunits prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • The crystals are cryo-cooled and mounted in an X-ray beamline.

    • X-ray diffraction data are collected.

    • The structure is solved using molecular replacement, using a previously determined ribosome structure as a starting model. The electron density corresponding to the bound antibiotic is then identified and the antibiotic molecule is built into the model.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the high-resolution structure of large macromolecular complexes.

Principle: A solution containing the 30S subunit-antibiotic complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure of the complex. A transmission electron microscope is used to take thousands of images of the randomly oriented particles. These images are then computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

Generalized Protocol:

  • Sample Preparation:

    • A solution of the purified 30S ribosomal subunits is incubated with an excess of the antibiotic to ensure saturation of the binding site.

  • Vitrification:

    • A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunged into a cryogen (e.g., liquid ethane) to rapidly freeze the sample.

  • Data Collection:

    • The vitrified grids are imaged in a cryo-electron microscope.

  • Image Processing and 3D Reconstruction:

    • Individual particle images are picked from the micrographs.

    • The particles are classified and aligned to generate 2D class averages.

    • A 3D reconstruction is generated and refined to high resolution.

Chemical Footprinting

This biochemical technique is used to identify the binding site of a ligand on an RNA molecule.

Principle: The 16S rRNA within the 30S subunit is subjected to modification by a chemical probe (e.g., dimethyl sulfate - DMS). In the absence of a bound ligand, the probe will modify accessible nucleotides. When an antibiotic like demeclocycline is bound, it protects the nucleotides in its binding pocket from chemical modification. By comparing the modification pattern in the presence and absence of the drug, the binding site can be mapped.

Generalized Protocol:

  • Formation of the Ribosome-Antibiotic Complex:

    • Purified 30S subunits are incubated with or without demeclocycline.

  • Chemical Modification:

    • The complexes are treated with a chemical probe (e.g., DMS, which methylates adenine and cytosine bases).

  • Primer Extension Analysis:

    • The modified 16S rRNA is extracted.

    • A radiolabeled or fluorescently labeled DNA primer, complementary to a downstream sequence of the 16S rRNA, is annealed.

    • Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the sites of chemical modification.

  • Analysis:

    • The resulting cDNA fragments are separated by gel electrophoresis.

    • The positions of the stops, and therefore the modified nucleotides, are identified. A decrease in modification at specific nucleotides in the presence of the antibiotic indicates that these residues are part of the binding site.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of action of Demeclocycline on the 30S subunit.

Fluorescence_Anisotropy_Workflow Start Start: Prepare 30S Subunits and Demeclocycline Solution Titration Titrate 30S Subunits with Increasing Demeclocycline Start->Titration Measurement Measure Fluorescence Anisotropy after each addition Titration->Measurement Data_Analysis Plot Anisotropy vs. Concentration and Fit to Binding Model Measurement->Data_Analysis End End: Determine Binding Constants (K) and Stoichiometry (n) Data_Analysis->End

Caption: Workflow for Fluorescence Anisotropy Binding Assay.

XRay_and_CryoEM_Workflow cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Complex_Formation_Xray Form 30S-Demeclocycline Complex Crystallization Crystallize the Complex Complex_Formation_Xray->Crystallization Data_Collection_Xray Collect X-ray Diffraction Data Crystallization->Data_Collection_Xray Structure_Solution_Xray Solve 3D Structure Data_Collection_Xray->Structure_Solution_Xray High_Res_Structure High-Resolution 3D Structure of Demeclocycline-30S Complex Structure_Solution_Xray->High_Res_Structure Complex_Formation_CryoEM Form 30S-Demeclocycline Complex Vitrification Rapidly Freeze Sample (Vitrification) Complex_Formation_CryoEM->Vitrification Data_Collection_CryoEM Collect Cryo-EM Images Vitrification->Data_Collection_CryoEM Reconstruction 3D Reconstruction Data_Collection_CryoEM->Reconstruction Reconstruction->High_Res_Structure

Caption: Comparative workflow for structural analysis techniques.

References

Unveiling the Unintended Cellular Interactions of Demeclocycline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Demeclocycline hydrochloride, a member of the tetracycline class of antibiotics, has long been utilized for its bacteriostatic properties, primarily by inhibiting protein synthesis in prokaryotic cells.[1][2] However, its utility has extended beyond antimicrobial applications, notably in the off-label treatment of the syndrome of inappropriate antidiuretic hormone (SIADH).[2][3] This particular therapeutic use hinges on a significant off-target effect in eukaryotic cells: the induction of nephrogenic diabetes insipidus.[3] A growing body of evidence reveals that demeclocycline and its structural analogs, such as doxycycline, exert a range of off-target effects in eukaryotic systems. These unintended interactions can have profound implications for cellular function and are a critical consideration in both clinical applications and biomedical research.

This in-depth technical guide explores the core off-target effects of this compound in eukaryotic cells. It provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the affected signaling pathways and experimental workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals to better understand and account for the multifaceted cellular impact of this compound.

Inhibition of the Vasopressin-cAMP-Aquaporin 2 Signaling Pathway

One of the most well-documented off-target effects of demeclocycline is its ability to interfere with the vasopressin-regulated water reabsorption in the renal collecting ducts. This effect is the basis for its use in treating hyponatremia associated with SIADH.[4][5] The mechanism involves the disruption of the cyclic AMP (cAMP) signaling cascade, which is crucial for the expression and plasma membrane localization of Aquaporin-2 (AQP2) water channels.[4][6]

Demeclocycline has been shown to decrease the abundance of AQP2 and inhibit its gene transcription.[4][5] This is achieved not by affecting the vasopressin type 2 receptor itself, but by reducing the dDAVP-induced generation of cAMP.[4] The underlying mechanism for this reduction in cAMP is the decreased abundance of adenylyl cyclase isoforms 3, 5, and 6.[4][5]

Quantitative Data:
ParameterCell/Animal ModelTreatmentResultReference
AQP2 AbundancempkCCD cellsDemeclocyclineDose-dependent decrease[4][7]
AQP2 Gene TranscriptionmpkCCD cellsDemeclocyclineDecreased[4][6]
dDAVP-induced cAMP generationmpkCCD cellsDemeclocyclineDecreased[4][5]
Adenylate Cyclase 3, 5/6 AbundancempkCCD cellsDemeclocyclineDecreased[4][6]
Urine VolumeSIADH rat modelDemeclocyclineIncreased[4]
Urine OsmolalitySIADH rat modelDemeclocyclineDecreased[4]
Experimental Protocols:

Cell Culture and Treatment: Mouse cortical collecting duct (mpkCCD) cells are cultured in a defined medium. For experiments, cells are treated with deamino-8-d-arginine vasopressin (dDAVP) to stimulate the vasopressin pathway, in the presence or absence of varying concentrations of this compound.

cAMP Measurement Assay:

  • mpkCCD cells are seeded in 24-well plates and grown to confluence.

  • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

  • Cells are then incubated with dDAVP and/or demeclocycline for a specified time.

  • The reaction is stopped, and cells are lysed.

  • Intracellular cAMP levels are determined using a competitive enzyme immunoassay kit.

Western Blotting for Protein Abundance:

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against AQP2, adenylate cyclase isoforms, or a loading control (e.g., β-actin).

  • The membrane is then incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative PCR (qPCR) for Gene Expression:

  • Total RNA is extracted from mpkCCD cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA template using a reverse transcription kit.

  • qPCR is performed using primers specific for the AQP2 gene and a reference gene (e.g., GAPDH).

  • Relative gene expression is calculated using the ΔΔCt method.

Signaling Pathway Diagram:

G cluster_cell Collecting Duct Cell V2R Vasopressin V2 Receptor AC Adenylyl Cyclase (AC3, AC5/6) V2R->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Promotes insertion into membrane AQP2_gene AQP2 Gene CREB->AQP2_gene Activates Transcription AQP2_protein AQP2 Protein AQP2_gene->AQP2_protein Translation AQP2_protein->AQP2_vesicle Packaging AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Demeclocycline Demeclocycline Demeclocycline->AC Reduces abundance Vasopressin Vasopressin (ADH) Vasopressin->V2R Binds

Demeclocycline's effect on the vasopressin signaling pathway.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracycline antibiotics, including the closely related doxycycline, are recognized for their ability to inhibit matrix metalloproteinases (MMPs) independently of their antimicrobial properties.[8][9] This inhibition is a significant off-target effect with potential therapeutic implications in conditions characterized by excessive MMP activity. While direct quantitative data for demeclocycline is less abundant, the extensive research on doxycycline provides a strong basis for understanding this effect. Doxycycline has been shown to inhibit various MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9).[10][11] This inhibition can disrupt the conformation of the hemopexin-like domain of some MMPs and the catalytic domain of others.[10]

Quantitative Data (Doxycycline as a reference):
MMP TargetSubstrateInhibition by DoxycyclineReference
MMP-13Type II Collagen50-60% inhibition at 30 µM[10]
MMP-8Type II Collagen50-60% inhibition at 30 µM[10]
MMP-1Type II Collagen18% inhibition at 50 µM[10]
MMP-8Peptolide substrateKi = 36 µM[10]
Truncated MMP-8Peptolide substrateKi = 77 µM[10]
MMP-2GelatinAttenuated activity[12]
MMP-9GelatinAttenuated activity[12]
Experimental Protocols:

MMP Activity Assay (Zymography):

  • Protein samples (e.g., from cell culture supernatant or tissue homogenates) are mixed with non-reducing sample buffer.

  • Samples are loaded onto a polyacrylamide gel co-polymerized with a substrate for the MMP of interest (e.g., gelatin for gelatinases).

  • Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow protein renaturation.

  • The gel is incubated in a developing buffer containing calcium and zinc ions at 37°C to allow MMPs to digest the substrate.

  • The gel is stained with Coomassie Brilliant Blue and then destained.

  • Areas of MMP activity appear as clear bands on a blue background, which can be quantified by densitometry.

Collagenase Activity Assay:

  • Recombinant human MMPs (e.g., MMP-1, MMP-8, MMP-13) are used.

  • The enzyme is incubated with its substrate (e.g., type II collagen) in the presence or absence of various concentrations of the inhibitor (demeclocycline or doxycycline).

  • The reaction is stopped, and the collagen digestion products are analyzed by SDS-PAGE.

  • The extent of collagen degradation is quantified by measuring the density of the intact collagen bands and the digestion fragments.

Logical Relationship Diagram:

G Demeclocycline Demeclocycline MMPs Matrix Metalloproteinases (e.g., MMP-1, -2, -8, -9, -13) Demeclocycline->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen, Gelatin) MMPs->ECM Degrades Degradation ECM Degradation ECM->Degradation Tissue_Remodeling Tissue Remodeling Degradation->Tissue_Remodeling Pathological_Processes Pathological Processes (e.g., Inflammation, Tumor Invasion) Degradation->Pathological_Processes

Inhibition of Matrix Metalloproteinases by Demeclocycline.

Impairment of Mitochondrial Protein Synthesis and Function

A significant off-target effect of tetracycline antibiotics in eukaryotic cells stems from the endosymbiotic origin of mitochondria. Mitochondrial ribosomes share structural similarities with bacterial ribosomes, making them susceptible to inhibition by these antibiotics.[13][14] Treatment with tetracyclines, such as doxycycline, can disrupt mitochondrial protein synthesis, leading to a state of "mitonuclear protein imbalance" where the levels of mitochondrial DNA-encoded proteins are reduced relative to nuclear DNA-encoded mitochondrial proteins.[13][15] This imbalance can impair oxidative phosphorylation, reduce ATP production, and induce widespread changes in nuclear gene expression as a compensatory response.[15][16]

Quantitative Data (Doxycycline as a reference):
ParameterCell LineTreatmentResultReference
Mitochondrial Protein Expression (MTCO1)HEK293, HeLa, Hepa 1-6 cellsDoxycyclineDose-dependent decrease[15]
Gene ExpressionRT112 cells1 µg/mL DoxycyclineAltered expression of 2181 genes[15]
Mitochondrial Protein-coding Gene ExpressionRT112 cells1 µg/mL Doxycycline142 genes altered (65.5% downregulated)[15]
Oxygen ConsumptionVarious human cell linesDoxycyclineMarkedly reduced[13]
ATP ProductionH1299 cellsDoxycyclineRestricted[16]
Experimental Protocols:

Assessment of Mitonuclear Protein Imbalance:

  • Cells are treated with demeclocycline or a vehicle control.

  • Total protein is extracted, and Western blotting is performed as described previously.

  • Membranes are probed with antibodies against a mitochondrial DNA-encoded protein (e.g., MT-CO1) and a nuclear DNA-encoded mitochondrial protein (e.g., SDHA).

  • The ratio of MT-CO1 to SDHA is calculated to assess mitonuclear protein imbalance.

Measurement of Oxygen Consumption Rate (OCR):

  • Cells are seeded in a specialized microplate for metabolic analysis.

  • After treatment with demeclocycline, the medium is replaced with a low-buffer Seahorse XF medium.

  • The microplate is placed in an extracellular flux analyzer (e.g., Seahorse XF).

  • OCR is measured in real-time. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

ATP Production Assay:

  • Cells are cultured and treated with demeclocycline.

  • Cells are lysed, and the intracellular ATP concentration is measured using a luciferase-based ATP assay kit.

  • Luminescence is measured using a luminometer, and ATP levels are calculated based on a standard curve.

Experimental Workflow Diagram:

G cluster_workflow Workflow for Assessing Mitochondrial Dysfunction start Eukaryotic Cell Culture treatment Treatment with Demeclocycline start->treatment protein_extraction Protein Extraction treatment->protein_extraction ocr_measurement Oxygen Consumption Rate (OCR) Assay treatment->ocr_measurement atp_assay ATP Production Assay treatment->atp_assay western_blot Western Blot (MT-CO1, SDHA) protein_extraction->western_blot mitonuclear_imbalance Assess Mitonuclear Protein Imbalance western_blot->mitonuclear_imbalance respiration_analysis Analyze Mitochondrial Respiration ocr_measurement->respiration_analysis atp_quantification Quantify ATP Levels atp_assay->atp_quantification G cluster_workflow Workflow for Transcriptome Analysis start Cell Culture and Demeclocycline Treatment rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Quantification) sequencing->data_analysis diff_expression Differential Gene Expression Analysis data_analysis->diff_expression pathway_analysis Pathway and GO Enrichment Analysis diff_expression->pathway_analysis

References

An In-Depth Technical Guide to the Bioavailability of Demeclocycline Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeclocycline, a tetracycline antibiotic, is clinically available as its hydrochloride salt. The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy, and for poorly soluble drugs like demeclocycline, the choice of salt form and the solid-state properties of the active pharmaceutical ingredient (API) can have a significant impact. This technical guide provides a comprehensive overview of the bioavailability of demeclocycline hydrochloride, explores the potential influence of different salt forms, and details the experimental protocols necessary for their evaluation. Due to a lack of publicly available direct comparative studies on various demeclocycline salts, this guide integrates established principles of pharmaceutical science with the available data for the hydrochloride form to provide a robust framework for research and development.

Introduction to Demeclocycline and the Importance of Salt Selection

Demeclocycline is a broad-spectrum antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] It exerts its bacteriostatic effect by inhibiting protein synthesis.[1] The hydrochloride salt is the preferred formulation for pharmaceutical applications, likely due to its favorable stability and solubility characteristics compared to the free base.[2]

The oral bioavailability of this compound is reported to be in the range of 60-80%.[1] However, this can be significantly influenced by factors such as the presence of food, particularly dairy products, and co-administration with antacids containing multivalent cations, which can reduce absorption by more than 50%.[3]

The selection of an appropriate salt form is a critical step in drug development. Different salt forms of an API can exhibit distinct physicochemical properties, including:

  • Solubility: This is often the rate-limiting step for the absorption of poorly soluble drugs.

  • Dissolution Rate: The speed at which the solid drug dissolves in the gastrointestinal fluids.

  • Hygroscopicity: The tendency to absorb moisture from the air, which can affect stability.

  • Solid-state stability: The propensity to convert to different crystalline forms (polymorphism).

  • Manufacturability: Properties like flowability and compressibility that are important for tablet production.

These properties can, in turn, significantly impact the bioavailability of the drug. While demeclocycline is primarily available as the hydrochloride salt, the exploration of other salt forms, such as maleate or oxalate, could potentially offer advantages in terms of solubility, dissolution, and ultimately, bioavailability.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound provide a baseline for comparison with potential alternative salt forms.

ParameterValueReference
Oral Bioavailability 60-80%[1]
Time to Peak Plasma Concentration (Tmax) ~4 hours[3]
Effect of Food (especially dairy) Absorption reduced by >50%[3]
Effect of Antacids (Al, Ca, Mg) Absorption reduced by >50%[3]
Protein Binding 41-50%[1]
Elimination Half-life 10-17 hours[1]
Excretion Primarily renal[1]

A study in rats indicated that the plasma levels of demeclocycline after oral administration of the free base and the hydrochloride salt were "essentially identical," suggesting that in this animal model, the salt form did not significantly impact overall exposure.[4] However, this may not directly translate to humans, and further studies would be required to confirm these findings.

The Potential Impact of Different Salt Forms and Polymorphism

While specific data for alternative demeclocycline salts is lacking, the principles of pharmaceutical sciences allow for a theoretical exploration of their potential impact.

Alternative Salt Forms

The formation of salts with different counter-ions (e.g., maleate, oxalate) can alter the physicochemical properties of the parent drug. For instance, a salt with a more acidic counter-ion might exhibit a different dissolution profile in the varying pH environments of the gastrointestinal tract. A key consideration is the "common ion effect," where the presence of a common ion in the dissolution medium can suppress the dissolution of a salt. For example, the dissolution of a hydrochloride salt can be reduced in the acidic environment of the stomach, which is rich in chloride ions.[5]

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same drug can have different solubilities and dissolution rates, which can lead to variations in bioavailability. Generally, a metastable polymorph will have a higher solubility and faster dissolution rate than the most stable form. However, the metastable form may convert to the stable form over time, which can impact the shelf-life and therapeutic consistency of the drug product.

Currently, there is a lack of published studies characterizing the potential polymorphic forms of this compound and their respective impacts on bioavailability.

Experimental Protocols for Bioavailability Assessment

A thorough evaluation of the bioavailability of different demeclocycline salt forms would require a combination of in vitro and in vivo studies.

In Vitro Dissolution Testing

Dissolution testing is a crucial in vitro tool to predict the in vivo performance of a drug product.

Objective: To compare the dissolution profiles of different demeclocycline salt forms under various pH conditions simulating the gastrointestinal tract.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Media:

  • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • Acetate buffer (pH 4.5) to simulate the upper small intestine.

  • Phosphate buffer (pH 6.8) to simulate the lower small intestine.

Procedure:

  • Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

  • Place a single tablet or a known amount of the powdered salt form in each vessel.

  • Rotate the paddle at a specified speed (e.g., 75 rpm).

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analyze the concentration of dissolved demeclocycline in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

In Vitro Permeability Assay (Caco-2 Model)

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.[6][7][8]

Objective: To determine the apparent permeability coefficient (Papp) of different demeclocycline salt forms across a Caco-2 cell monolayer.

Methodology:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 6.5 (apical side) and pH 7.4 (basolateral side) to mimic the pH gradient in the small intestine.

  • Add the demeclocycline salt form solution to the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.

  • Incubate at 37 °C with gentle shaking.

  • Collect samples from the receiver chamber at specified time intervals.

  • Analyze the concentration of demeclocycline in the samples by LC-MS/MS.

  • Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

In Vivo Bioavailability Study (Animal Model)

Animal models, such as rats or dogs, are often used in preclinical studies to assess bioavailability.

Objective: To compare the pharmacokinetic profiles of different demeclocycline salt forms after oral administration in an animal model.

Study Design: A randomized, crossover design is typically preferred.

Procedure:

  • Fast the animals overnight prior to drug administration.

  • Administer a single oral dose of each demeclocycline salt formulation to the animals.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via an appropriate route (e.g., tail vein in rats).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of demeclocycline using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax.

In Vivo Bioequivalence Study (Human Subjects)

To establish the bioequivalence of a new formulation or salt form to a reference product, a study in healthy human volunteers is required.

Objective: To determine if a new demeclocycline salt form is bioequivalent to the currently marketed this compound product.

Study Design: A single-dose, two-way, crossover in vivo study in normal healthy male and female subjects under fasting conditions.

Procedure:

  • Administer a single dose of the test and reference products to the subjects in a randomized sequence with a washout period between doses.

  • Collect blood samples at appropriate time intervals.

  • Measure the concentration of demeclocycline in the plasma.

  • Perform statistical analysis on the pharmacokinetic parameters (AUC and Cmax). The 90% confidence interval for the ratio of the geometric means of the test and reference products should fall within the range of 80-125%.

Visualizing the Drug Absorption Pathway

The following diagrams illustrate the key steps and concepts involved in the oral bioavailability of a drug like demeclocycline.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation a Solid Drug (Salt Form) b Disintegration & Dissolution a->b c Drug in Solution b->c d Membrane Permeation (Passive Diffusion/Active Transport) c->d e Drug in Bloodstream d->e

Caption: General pathway of oral drug absorption.

The following workflow outlines the experimental process for comparing the bioavailability of different salt forms.

G start Identify Different Demeclocycline Salt Forms dissolution In Vitro Dissolution Testing (pH 1.2, 4.5, 6.8) start->dissolution permeability In Vitro Permeability Assay (Caco-2 Model) start->permeability invivo_animal In Vivo Bioavailability Study (Animal Model) dissolution->invivo_animal permeability->invivo_animal invivo_human In Vivo Bioequivalence Study (Human Subjects) invivo_animal->invivo_human data_analysis Comparative Data Analysis (AUC, Cmax, Dissolution Profiles) invivo_human->data_analysis conclusion Select Optimal Salt Form data_analysis->conclusion

Caption: Experimental workflow for salt form selection.

Conclusion

The bioavailability of this compound is a well-characterized parameter, but the potential for optimization through the exploration of alternative salt forms remains an area ripe for investigation. While direct comparative data is currently unavailable, this guide provides a theoretical framework and detailed experimental protocols for such an undertaking. By systematically evaluating the dissolution, permeability, and in vivo pharmacokinetics of different demeclocycline salts, researchers and drug development professionals can work towards identifying a form with superior biopharmaceutical properties, potentially leading to improved therapeutic outcomes. A thorough understanding of the principles of salt selection and polymorphism is paramount in this endeavor.

References

Methodological & Application

Application Notes and Protocols for Demeclocycline Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Demeclocycline hydrochloride stock solutions in cell culture experiments. Demeclocycline, a member of the tetracycline class of antibiotics, is a crucial tool for various research applications, including the study of bacterial protein synthesis and the regulation of aquaporin-2 expression.

Physicochemical and Biological Properties

This compound is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] It is more stable than its parent compound, tetracycline.[2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[3][4]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₂₁H₂₂Cl₂N₂O₈[5]
Molecular Weight 501.3 g/mol [5]
Appearance Yellow to orange crystalline solid[5]
Solubility (Water) 16-20 mg/mL[6]
Solubility (PBS, pH 7.2) ~3.3 mg/mL[7]
Solubility (DMSO) ~100 mg/mL[8]
Solubility (Methanol) ~20 mg/mL[6]
Storage (Powder) -20°C, protect from light[5][9]
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)[10]

Mechanism of Action

This compound exhibits two primary mechanisms of action depending on the biological system.

Inhibition of Bacterial Protein Synthesis

As a tetracycline antibiotic, demeclocycline binds to the 30S ribosomal subunit and may also interact with the 50S subunit in bacteria.[1][3][5][11] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[3][12] This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1]

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Protein_Elongation Protein Elongation 50S_Subunit->Protein_Elongation 30S_Subunit 30S Subunit 30S_Subunit->Protein_Elongation mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Subunit Binds to A-site Demeclocycline Demeclocycline Demeclocycline->30S_Subunit Binds & Blocks A-site Inhibited_Protein_Synthesis Inhibited Protein Synthesis Protein_Elongation->Inhibited_Protein_Synthesis G Vasopressin Vasopressin V2_Receptor V2 Receptor Vasopressin->V2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase V2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates AQP2_Expression AQP2 Gene Transcription PKA->AQP2_Expression Promotes AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Promotes Translocation AQP2_Expression->AQP2_Vesicles Membrane_Insertion Membrane Insertion of AQP2 AQP2_Vesicles->Membrane_Insertion Demeclocycline Demeclocycline Demeclocycline->Adenylyl_Cyclase Inhibits G cluster_prep Stock Solution Preparation A 1. Weigh Demeclocycline HCl B 2. Add Solvent (e.g., DMSO or Water) A->B C 3. Vortex to Dissolve B->C D 4. (Optional) Filter Sterilize if using an aqueous solvent C->D for aqueous solution E 5. Aliquot into Light-Protecting Tubes C->E for DMSO solution D->E F 6. Store at -20°C or -80°C E->F

References

optimal concentration of Demeclocycline hydrochloride for in vitro bacterial inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline hydrochloride, a member of the tetracycline class of antibiotics, is derived from a mutant strain of Streptomyces aureofaciens. It is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other tetracyclines, demeclocycline exerts its antimicrobial effect by inhibiting protein synthesis, making it a valuable tool for in vitro studies of bacterial growth and susceptibility.[1] Its primary mode of action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms. These application notes provide essential data and protocols for utilizing this compound in bacterial inhibition assays.

Mechanism of Action

This compound inhibits bacterial protein synthesis through a well-defined mechanism. The drug passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is actively transported across the cytoplasmic membrane. Once inside the bacterium, demeclocycline reversibly binds to the 30S ribosomal subunit. This binding action physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. By preventing the binding of charged tRNAs, demeclocycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.[2]

G cluster_cell Bacterial Cell cluster_ribosome 70S Ribosome Demeclocycline_ext Demeclocycline HCl (Extracellular) Porin Porin Channel Demeclocycline_ext->Porin Passive Diffusion Demeclocycline_int Demeclocycline Porin->Demeclocycline_int Entry Cytoplasm Cytoplasm 50S 50S Subunit Protein_Synth Protein Synthesis Inhibited 50S->Protein_Synth Halts Polypeptide Elongation 30S 30S Subunit mRNA mRNA Demeclocycline_int->30S Binds to 30S Subunit Block Binding Blocked tRNA Aminoacyl-tRNA tRNA->30S Attempts to bind to A-site

Caption: Mechanism of Demeclocycline action on the bacterial ribosome.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro assay. MIC values for demeclocycline are crucial for determining the susceptibility of specific bacterial strains. These values can be influenced by the bacterial species, strain, and the testing methodology used. Interpretive criteria for tetracycline-class antibiotics are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

The following tables summarize the CLSI interpretive criteria for tetracycline against key bacterial species, which can serve as a guide for demeclocycline. Researchers should empirically determine the precise MIC for their specific strains of interest.

Table 1: CLSI MIC Interpretive Criteria for Tetracycline [3][4]

MicroorganismSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
Staphylococcus aureus≤ 48≥ 16
Streptococcus pneumoniae≤ 12≥ 4
Haemophilus influenzae≤ 24≥ 8
Neisseria gonorrhoeae≤ 0.250.5 - 1≥ 2

Table 2: Acceptable Quality Control Ranges for Tetracycline [4]

QC StrainMIC Range (µg/mL)
Escherichia coli ATCC® 25922™1 - 4
Staphylococcus aureus ATCC® 29213™0.25 - 1
Enterococcus faecalis ATCC® 29212™8 - 32
Streptococcus pneumoniae ATCC® 49619™0.12 - 0.5
Haemophilus influenzae ATCC® 49247™4 - 32
Neisseria gonorrhoeae ATCC® 49226™0.25 - 1

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the determination of the MIC of this compound using the broth microdilution method, following CLSI guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile deionized water or other appropriate solvent (e.g., DMSO)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile tubes and pipettes

  • Incubator (35°C ± 2°C)

Procedure:

1. Preparation of Demeclocycline Stock Solution: a. Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) by dissolving the powder in a suitable sterile solvent. b. Further dilutions will be made from this stock solution.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the drug stock solution. For example, to start at a final concentration of 64 µg/mL, add 200 µL of a 128 µg/mL working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. d. Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (inoculum, no drug). f. Well 12 will serve as the negative control (sterile broth only).

4. Inoculation: a. Add the prepared bacterial inoculum to wells 1 through 11 to bring the final volume in each well to 200 µL. Note: The drug concentrations are now halved to their final test concentrations.

5. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth, as compared to the positive control in well 11.

G cluster_prep Preparation cluster_plate Plate Setup & Dilution cluster_final Final Steps A Prepare Demeclocycline Stock Solution D Add 200 µL Drug to Well 1 A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) F Inoculate Wells 1-11 with Bacterial Suspension B->F C Add 100 µL Broth to Wells 2-12 C->D E Perform 2-Fold Serial Dilutions (Well 1 to 10) D->E E->F G Incubate Plate (16-20 hours at 35°C) F->G H Read Plate for Turbidity & Determine MIC G->H

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

References

Application Notes and Protocols for Demeclocycline Hydrochloride Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of clinical bacterial isolates to Demeclocycline hydrochloride. As specific breakpoints for this compound are not provided by major standards organizations, this protocol utilizes tetracycline as a surrogate agent, in line with common practice for tetracycline-class antibiotics. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a tetracycline antibiotic used in the treatment of various bacterial infections. Determining the susceptibility of clinical isolates to this agent is crucial for effective patient management and for monitoring the emergence of resistance. Standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution and disk diffusion, are employed to determine the minimum inhibitory concentration (MIC) or the zone of inhibition, respectively. These results are then interpreted using established breakpoints to categorize the isolate as susceptible, intermediate, or resistant.

Given the absence of specific CLSI and EUCAST breakpoints for this compound, tetracycline susceptibility results are used to infer the susceptibility to other tetracyclines like Demeclocycline.[1] This document outlines the protocols for both broth microdilution and disk diffusion methods using tetracycline.

Data Presentation

Table 1: CLSI and EUCAST Breakpoints for Tetracycline

The following table summarizes the clinical breakpoints for tetracycline against common bacterial pathogens as per the latest CLSI M100 and EUCAST documents. These breakpoints are essential for interpreting the results of susceptibility testing.

Organism GroupMethodCLSI Breakpoints (μg/mL or mm)EUCAST Breakpoints (mg/L or mm)
Enterobacterales MIC≤4 (S), 8 (I), ≥16 (R)≤1 (S), >2 (R)
Disk Diffusion (30 μg disk)≥15 (S), 12-14 (I), ≤11 (R)≥19 (S), <19 (R)
Staphylococcus spp. MIC≤4 (S), 8 (I), ≥16 (R)≤1 (S), >2 (R)
Disk Diffusion (30 μg disk)≥19 (S), 15-18 (I), ≤14 (R)≥22 (S), <19 (R)
Enterococcus spp. MIC≤4 (S), 8 (I), ≥16 (R)≤1 (S), >2 (R)
Disk Diffusion (30 μg disk)≥19 (S), 15-18 (I), ≤14 (R)Not Recommended
Streptococcus pneumoniae MIC≤1 (S), 2 (I), ≥4 (R)≤1 (S), >2 (R)
Disk Diffusion (30 μg disk)≥23 (S), 19-22 (I), ≤18 (R)Not Recommended
Haemophilus influenzae MIC≤2 (S), 4 (I), ≥8 (R)≤1 (S), >2 (R)
Disk Diffusion (30 μg disk)≥29 (S), 26-28 (I), ≤25 (R)≥25 (S), <25 (R)

(S) - Susceptible; (I) - Intermediate; (R) - Resistant. Breakpoints are subject to change; refer to the latest CLSI M100 and EUCAST breakpoint tables for the most current information.

Table 2: Quality Control Ranges for Tetracycline Antimicrobial Susceptibility Testing

Quality control (QC) is a critical component of AST to ensure the accuracy and reproducibility of results. The following table provides the acceptable QC ranges for tetracycline testing using recommended reference strains.

Quality Control StrainMethodCLSI QC Ranges (μg/mL or mm)EUCAST QC Ranges (mg/L or mm)
Escherichia coli ATCC® 25922™ MIC0.5 - 20.5 - 2
Disk Diffusion (30 μg disk)18 - 2518 - 25
Staphylococcus aureus ATCC® 29213™ MIC0.12 - 10.25 - 1
Disk Diffusion (30 μg disk)24 - 3022 - 29
Enterococcus faecalis ATCC® 29212™ MIC8 - 328 - 32
Disk Diffusion (30 μg disk)Not ApplicableNot Applicable
Streptococcus pneumoniae ATCC® 49619™ MIC0.25 - 10.12 - 0.5
Disk Diffusion (30 μg disk)27 - 3127 - 33
Haemophilus influenzae ATCC® 49247™ MIC0.5 - 40.5 - 2
Disk Diffusion (30 μg disk)14 - 2214 - 22

ATCC® is a registered trademark of the American Type Culture Collection. QC ranges should be verified against the latest CLSI M100 and EUCAST QC documents.

Experimental Protocols

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][3][4][5][6][7]

a. Materials:

  • Tetracycline hydrochloride analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Clinical bacterial isolate

  • Quality control strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

  • 0.85% sterile saline or sterile water

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Protocol Steps:

  • Preparation of Tetracycline Stock Solution: Prepare a stock solution of tetracycline hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the tetracycline stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of tetracycline concentrations (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the clinical isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of tetracycline that completely inhibits visible growth.

    • Compare the MIC value to the breakpoints in Table 1 to determine the susceptibility category.

    • Ensure that the QC strain results fall within the acceptable ranges listed in Table 2.

Broth Microdilution Workflow
Disk Diffusion Method (EUCAST)

The disk diffusion method is a qualitative or semi-quantitative method that measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[8][9][10][11][12]

a. Materials:

  • Tetracycline disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Clinical bacterial isolate

  • Quality control strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

  • 0.85% sterile saline

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 1°C)

  • Ruler or caliper

b. Protocol Steps:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum by suspending several colonies from a fresh culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Within 15 minutes of inoculation, use sterile forceps to place a 30 µg tetracycline disk onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate them at 35°C ± 1°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the zone diameter according to the breakpoints provided in Table 1.

    • Verify that the zone diameters for the QC strains are within the acceptable ranges specified in Table 2.

Disk Diffusion Workflow

Signaling Pathways and Logical Relationships

The mechanism of action of tetracycline-class antibiotics, including Demeclocycline, involves the inhibition of bacterial protein synthesis. This process is crucial for bacterial growth and survival.

Tetracycline_Mechanism cluster_bacterium Bacterial Cell Tetracycline Demeclocycline (Tetracycline) Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis tRNA aminoacyl-tRNA tRNA->Ribosome Binding blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Mechanism of Action of Tetracyclines

This diagram illustrates that Demeclocycline, as a tetracycline, binds to the 30S ribosomal subunit of the bacterial ribosome. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the addition of amino acids to the growing peptide chain and ultimately halting protein synthesis. This bacteriostatic action leads to the inhibition of bacterial growth.

Conclusion

The protocols provided in these application notes offer a standardized approach for assessing the susceptibility of clinical isolates to this compound by using tetracycline as a surrogate. Adherence to these CLSI and EUCAST based methods, including rigorous quality control, is essential for generating reliable and reproducible data. Such data are invaluable for guiding therapeutic decisions, supporting antimicrobial stewardship efforts, and advancing research in the field of infectious diseases and drug development.

References

Application Notes and Protocols for Quantification of Demeclocycline Hydrochloride in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantification of Demeclocycline hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Introduction

Demeclocycline is a tetracycline antibiotic. Accurate and reliable quantification of Demeclocycline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The following protocols describe validated HPLC methods for its determination in a plasma matrix. These methods often utilize a reversed-phase HPLC system coupled with UV or mass spectrometry detection. For robust and accurate quantification, an internal standard (IS) is typically employed. In many documented methods for other tetracyclines like doxycycline, Demeclocycline itself serves as an excellent internal standard due to its structural similarity, and conversely, other tetracyclines like doxycycline or oxytetracycline can be used as an internal standard for Demeclocycline analysis.

Experimental Protocols

Sample Preparation

The primary challenge in analyzing plasma samples is the removal of proteins, which can interfere with the chromatographic analysis and damage the HPLC column. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 2.1.1: Protein Precipitation

This is a rapid and straightforward method for sample cleanup.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of a precipitating agent such as acetonitrile or a solution of 10% perchloric acid.

  • Add a known concentration of the internal standard (e.g., oxytetracycline).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Protocol 2.1.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.

  • Condition a C18 SPE cartridge (e.g., PLEXUS 30 mg/1cc) with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of plasma, add the internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of an appropriate solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase for HPLC injection.

HPLC-UV Method

This protocol describes a common HPLC method with UV detection.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer is typical. For example, an isocratic mobile phase consisting of 25% acetonitrile, 20% methanol, and 55% of a 5% acetic acid solution can be effective.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[1][2]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C or 40°C, to ensure reproducible retention times.[2][3]

  • Detection Wavelength: Demeclocycline can be detected at a wavelength of 280 nm or 347 nm.[1][2]

  • Injection Volume: 20-25 µL.[1]

  • Internal Standard: Oxytetracycline or another suitable tetracycline.

LC-MS/MS Method

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with smaller particle size (e.g., 3 µm) is suitable for faster analysis.[3]

  • Mobile Phase: A gradient or isocratic mobile phase compatible with mass spectrometry. For example, a mobile phase composed of 0.04% trifluoroacetic acid in a mixture of methanol, acetonitrile, and water (47.5:47.5:5 v/v/v) can be used.[3] For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile salts like phosphates.[4]

  • Flow Rate: 0.5 mL/min.[3]

  • Ionization Mode: ESI in positive ion mode.

  • MRM Transitions: For Demeclocycline, the transition could be m/z 464.7 → 448.1.[3][5] For an internal standard like doxycycline, the transition is m/z 444.8 → 428.2.[3][5]

  • Injection Volume: 2 µL.[3]

Data Presentation

The performance of an analytical method is evaluated through various validation parameters. The following tables summarize typical quantitative data for HPLC methods used in the analysis of tetracyclines in plasma.

Table 1: Chromatographic and Detection Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 30 mm, 3 µm)[3]
Mobile Phase Acetonitrile:Methanol:5% Acetic Acid (25:20:55 v/v/v)[1]0.04% TFA in Methanol:Acetonitrile:Water (47.5:47.5:5 v/v/v)[3]
Flow Rate 1.0 mL/min[1]0.5 mL/min[3]
Detection UV at 280 nm or 347 nm[1][2]ESI-MS/MS
MRM Transition N/ADemeclocycline: 464.7 → 448.1[3][5]

Table 2: Method Validation Parameters

ParameterTypical Value/RangeReference
Linearity Range 0.055 - 7.612 µg/mL[3]
Correlation Coefficient (r²) > 0.99[6]
Limit of Detection (LOD) 0.1 µg/mL (UV)[6]
Limit of Quantification (LOQ) 0.055 µg/mL (MS)[3]
Recovery > 72%[6]
Intra-day Precision (%RSD) < 9.86%[6]
Inter-day Precision (%RSD) < 7.53%[6]
Accuracy < 14.5% deviation[6]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Demeclocycline calibration_curve->quantification

Caption: Experimental workflow for Demeclocycline quantification in plasma.

logical_relationship cluster_extraction Extraction cluster_analysis Analysis Demeclocycline Demeclocycline (Analyte) Extracted_Demeclocycline Analyte Peak Area Demeclocycline->Extracted_Demeclocycline Recovery IS Internal Standard (e.g., Oxytetracycline) Extracted_IS IS Peak Area IS->Extracted_IS Recovery Plasma Plasma Matrix Ratio Peak Area Ratio (Analyte/IS) Extracted_Demeclocycline->Ratio Extracted_IS->Ratio Concentration Demeclocycline Concentration Ratio->Concentration vs. Calibration Curve

Caption: Logical relationship of quantification using an internal standard.

References

Demeclocycline Hydrochloride: A Potent Inducer for Tetracycline-Regulated Gene Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 5, 2025 – For researchers and drug development professionals leveraging tetracycline-inducible gene expression systems, Demeclocycline hydrochloride emerges as a viable and potent alternative to the commonly used doxycycline. This application note provides a detailed overview of this compound's function in these systems, alongside comparative data and experimental protocols to guide its effective use.

Introduction to Tetracycline-Inducible Systems

Tetracycline-inducible gene expression systems, such as the popular Tet-On and Tet-Off systems, offer a powerful tool for the precise control of gene expression in eukaryotic cells.[1][2] These systems rely on the specific binding of a tetracycline repressor protein (TetR) to a tetracycline operator (tetO) sequence, which controls the transcription of a gene of interest.[2] The presence or absence of a tetracycline derivative, the inducer, modulates this binding and, consequently, gene expression.[1][2] While doxycycline is the most frequently used inducer, other tetracycline analogs, including this compound, can also effectively regulate these systems.

This compound, a member of the tetracycline family of antibiotics, functions by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis in bacteria. This same mechanism of binding to the core tetracycline structure allows it to interact with the TetR protein, making it a functional component in inducible gene expression systems.

Signaling Pathway and Experimental Workflow

The functionality of this compound within the Tet-On and Tet-Off systems is depicted in the following diagrams.

Tet_On_System cluster_off System OFF (No Demeclocycline) cluster_on System ON (+ Demeclocycline) rtTA rtTA TRE TRE GOI_off Gene of Interest (Transcription OFF) TRE->GOI_off X Demeclocycline Demeclocycline rtTA_active rtTA (Active) Demeclocycline->rtTA_active TRE_on TRE rtTA_active->TRE_on GOI_on Gene of Interest (Transcription ON) TRE_on->GOI_on Tet_Off_System cluster_on System ON (No Demeclocycline) cluster_off System OFF (+ Demeclocycline) tTA tTA TRE_on TRE tTA->TRE_on GOI_on Gene of Interest (Transcription ON) TRE_on->GOI_on Demeclocycline Demeclocycline tTA_inactive tTA (Inactive) Demeclocycline->tTA_inactive TRE_off TRE GOI_off Gene of Interest (Transcription OFF) TRE_off->GOI_off X Experimental_Workflow start Start: Culture cells with Tet-On system components prepare Prepare Demeclocycline hydrochloride stock solution start->prepare induce Add Demeclocycline to culture medium at desired concentration prepare->induce incubate Incubate cells for optimal induction period induce->incubate analyze Analyze gene expression (e.g., qPCR, Western Blot) incubate->analyze end End: Quantify induced gene expression analyze->end

References

Application of Demeclocycline Hydrochloride in Elucidating Ribosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline hydrochloride, a member of the tetracycline class of antibiotics, serves as a crucial tool for investigating the intricacies of ribosomal function. Its well-defined mechanism of action, which involves binding to the small ribosomal subunit (30S) and inhibiting protein synthesis, makes it an invaluable probe for dissecting the mechanics of translation. These application notes provide a comprehensive overview of the use of this compound in ribosomal research, including detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the aminoacyl-tRNA from attaching to the ribosomal A-site[1][2][3]. This bacteriostatic action allows for the study of specific steps in the elongation phase of translation. Its inherent fluorescence is a key feature that can be exploited in certain biophysical assays[4][5].

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound with bacterial ribosomes.

Parameter Ribosomal Component Value Method Organism Reference
Primary Binding Site (n1) 30S subunit1Fluorescence AnisotropyEscherichia coli[4]
Primary Binding Site (n1) 70S ribosome1Fluorescence AnisotropyEscherichia coli[4]
Primary Binding Site (n1) 50S subunit0Fluorescence AnisotropyEscherichia coli[4]
Equilibrium Constant (K1) 30S subunit2.2 x 10⁶ M⁻¹Fluorescence AnisotropyEscherichia coli[4]
Equilibrium Constant (K1) 70S ribosome3.2 x 10⁶ M⁻¹Fluorescence AnisotropyEscherichia coli[4]
Weak Unspecific Binding (n2K2) 30S subunit0.029 x 10⁶ M⁻¹Fluorescence AnisotropyEscherichia coli[4]
Weak Unspecific Binding (n2K2) 50S subunit0.035 x 10⁶ M⁻¹Fluorescence AnisotropyEscherichia coli[4]
Weak Unspecific Binding (n2K2) 70S ribosome0.082 x 10⁶ M⁻¹Fluorescence AnisotropyEscherichia coli[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be prepared for in vitro assays as follows:

  • For organic stock solutions: Dissolve this compound in DMSO to a concentration of 10 mM[3]. Store at -20°C.

  • For aqueous solutions: Dissolve directly in buffers like PBS (pH 7.2) to a concentration of up to 3.3 mg/mL. It is recommended to prepare fresh aqueous solutions daily.

Ribosome Isolation from E. coli

Active ribosomes are a prerequisite for these assays. A general procedure for isolating ribosomes from E. coli is as follows:

  • Grow E. coli cells to mid-log phase.

  • Harvest cells by centrifugation and wash with a buffer containing high salt concentrations to remove associated factors.

  • Lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Pellet the ribosomes by ultracentrifugation through a sucrose cushion.

  • Resuspend the ribosome pellet in a suitable storage buffer and store at -80°C.

For detailed protocols on ribosome purification, refer to established methods such as those described by Spedding (1990) or more recent affinity-based purification techniques.

Key Experiments & Methodologies

Fluorescence Anisotropy Binding Assay

This technique leverages the intrinsic fluorescence of Demeclocycline to directly measure its binding to ribosomal subunits. The principle lies in the change in the rotational diffusion of the fluorescent molecule upon binding to the much larger ribosome, which results in an increase in fluorescence anisotropy.

Protocol:

  • Instrumentation: A fluorometer equipped with polarizers for anisotropy measurements is required.

  • Reagents:

    • Purified 70S ribosomes, 30S and 50S subunits from E. coli.

    • This compound stock solution.

    • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).

  • Procedure: a. Prepare a series of dilutions of the ribosomal component (e.g., 0-10 µM) in the binding buffer. b. Add a fixed concentration of this compound (e.g., 1 µM) to each dilution. c. Incubate the samples at room temperature for 15-30 minutes to reach equilibrium. d. Measure the fluorescence anisotropy of each sample. Excitation and emission wavelengths for Demeclocycline are typically around 370 nm and 520 nm, respectively, but should be optimized for the specific instrument. e. Plot the change in anisotropy as a function of the ribosomal component concentration. f. Fit the data to a binding isotherm (e.g., a single-site binding model) to determine the equilibrium dissociation constant (Kd) or association constant (K1).

cluster_0 Fluorescence Anisotropy Workflow Prepare Ribosome Dilutions Prepare Ribosome Dilutions Add Demeclocycline Add Demeclocycline Prepare Ribosome Dilutions->Add Demeclocycline Incubate Incubate Add Demeclocycline->Incubate Measure Anisotropy Measure Anisotropy Incubate->Measure Anisotropy Data Analysis Data Analysis Measure Anisotropy->Data Analysis

Workflow for Fluorescence Anisotropy Assay.
In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of Demeclocycline on protein synthesis using a cell-free translation system and a reporter protein, such as luciferase.

Protocol:

  • System: Commercially available E. coli S30 extract systems for in vitro translation are recommended.

  • Reagents:

    • E. coli S30 extract kit (containing S30 extract, premix solution, amino acid mix, etc.).

    • Reporter plasmid DNA or mRNA (e.g., encoding firefly luciferase).

    • This compound stock solution.

    • Luciferase assay reagent.

  • Procedure: a. Prepare a series of dilutions of this compound. b. Set up the in vitro translation reactions according to the manufacturer's protocol, including a positive control (no inhibitor) and a negative control (no DNA/mRNA template). c. Add the Demeclocycline dilutions to the respective reaction tubes. d. Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis. e. Stop the reactions and measure the luciferase activity using a luminometer. f. Plot the percentage of inhibition of luciferase activity against the concentration of Demeclocycline. g. Determine the IC50 value, which is the concentration of Demeclocycline that inhibits protein synthesis by 50%.

cluster_1 In Vitro Translation Inhibition Workflow Setup IVT Reactions Setup IVT Reactions Add Demeclocycline Dilutions Add Demeclocycline Dilutions Setup IVT Reactions->Add Demeclocycline Dilutions Incubate Incubate Add Demeclocycline Dilutions->Incubate Measure Luciferase Activity Measure Luciferase Activity Incubate->Measure Luciferase Activity Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50

Workflow for In Vitro Translation Inhibition Assay.
Primer Extension Inhibition (Toeprinting) Assay

Toeprinting is a powerful technique to map the precise location of the ribosome on an mRNA molecule. In the context of Demeclocycline, it can be used to demonstrate that the antibiotic stalls the ribosome at the A-site, preventing the binding of the next aminoacyl-tRNA.

Protocol:

  • Principle: A radiolabeled or fluorescently labeled DNA primer is annealed downstream of the ribosomal binding site on an mRNA template. Reverse transcriptase extends the primer until it encounters the stalled ribosome, creating a "toeprint" - a truncated cDNA product. The size of this product reveals the position of the ribosome.

  • Reagents:

    • Purified 70S ribosomes.

    • mRNA template with a known sequence and a primer binding site.

    • Radiolabeled ([³²P]) or fluorescently labeled DNA primer.

    • Reverse transcriptase.

    • dNTPs.

    • This compound.

    • tRNAs (total or specific).

  • Procedure: a. Anneal the labeled primer to the mRNA template. b. Assemble the translation initiation complex by incubating the mRNA-primer duplex with 70S ribosomes, initiator tRNA (fMet-tRNAfMet), and initiation factors in a suitable buffer. c. Add this compound to the reaction. d. Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. e. Allow the reaction to proceed for a defined time. f. Terminate the reaction and purify the cDNA products. g. Analyze the cDNA products by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same mRNA to precisely map the toeprint. The appearance of a specific band in the presence of Demeclocycline indicates ribosome stalling.

cluster_2 Toeprinting Assay Workflow Anneal Labeled Primer to mRNA Anneal Labeled Primer to mRNA Assemble Ribosome Complex Assemble Ribosome Complex Anneal Labeled Primer to mRNA->Assemble Ribosome Complex Add Demeclocycline Add Demeclocycline Assemble Ribosome Complex->Add Demeclocycline Reverse Transcription Reverse Transcription Add Demeclocycline->Reverse Transcription Analyze cDNA Products Analyze cDNA Products Reverse Transcription->Analyze cDNA Products

Workflow for Primer Extension Inhibition (Toeprinting) Assay.

Signaling Pathways and Logical Relationships

The primary mechanism of Demeclocycline's action on the ribosome is a direct inhibition of a key step in the elongation cycle of protein synthesis.

cluster_3 Demeclocycline's Mechanism of Action Demeclocycline Demeclocycline 30S Ribosomal Subunit 30S Ribosomal Subunit Demeclocycline->30S Ribosomal Subunit Binds to A-site A-site 30S Ribosomal Subunit->A-site Aminoacyl-tRNA Aminoacyl-tRNA A-site->Aminoacyl-tRNA Binding blocked by Demeclocycline Peptide Bond Formation Peptide Bond Formation Aminoacyl-tRNA->Peptide Bond Formation Required for Protein Synthesis Protein Synthesis Peptide Bond Formation->Protein Synthesis Leads to Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Essential for

Inhibition of Protein Synthesis by Demeclocycline.

Conclusion

This compound is a versatile and powerful tool for probing ribosomal function. The experimental protocols provided herein offer a starting point for researchers to investigate the detailed molecular interactions between this antibiotic and the bacterial ribosome. By employing these techniques, scientists can gain deeper insights into the fundamental processes of protein synthesis and the mechanisms of antibiotic action, which is crucial for the development of new antimicrobial agents.

References

Application Notes and Protocols: Demeclocycline Hydrochloride for Inhibiting Collagenase Activity in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline hydrochloride, a member of the tetracycline family of antibiotics, has been recognized for its therapeutic properties beyond its antimicrobial activity. Notably, tetracyclines can inhibit the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components, including collagen. This inhibitory action is independent of their antibiotic mechanism and presents a promising avenue for therapeutic interventions in diseases characterized by excessive collagenolysis, such as in rheumatoid arthritis, periodontitis, and certain cancers.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a collagenase inhibitor in tissue samples. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of demeclocycline in their specific research contexts.

Mechanism of Action

Tetracyclines, including demeclocycline, are understood to inhibit MMPs through multiple mechanisms. The primary mechanism is the chelation of the Zn²⁺ and Ca²⁺ ions within the active site of the collagenase enzyme, which are essential for its catalytic activity. This action prevents the enzyme from binding to and cleaving its collagen substrate. Additionally, some studies on related tetracyclines like doxycycline suggest an indirect mechanism involving the downregulation of MMP expression through the inhibition of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway.[1][2]

dot

Simplified Signaling Pathway of Collagenase Inhibition by Demeclocycline cluster_cell Cell cluster_ecm Extracellular Matrix Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Activates MMP_Gene_Expression MMP Gene Expression (Collagenase) NF_kB_Activation->MMP_Gene_Expression Promotes Collagenase Active Collagenase (MMP) MMP_Gene_Expression->Collagenase Leads to Demeclocycline_inside Demeclocycline HCl Demeclocycline_inside->NF_kB_Activation Inhibits Collagen Collagen Collagenase->Collagen Degrades Degraded_Collagen Degraded Collagen Demeclocycline_outside Demeclocycline HCl Demeclocycline_outside->Collagenase Directly Inhibits (Zn²⁺ Chelation)

Caption: Demeclocycline's dual mechanism for collagenase inhibition.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not extensively published, data from studies on the closely related doxycycline can provide an expected range of efficacy. The following table summarizes representative inhibitory data for doxycycline against various collagenases. Researchers can use these values as a benchmark when evaluating demeclocycline.

CompoundEnzyme/Tissue SourceAssay TypeIC₅₀ / % InhibitionReference
DoxycyclineHuman Neutrophil Collagenase (MMP-8)FluorometricIC₅₀: 10-20 µM[3]
DoxycyclineRheumatoid Arthritis Synovial TissueSDS-PAGE67% reduction in activity post-treatment[1]
DoxycyclineGingival Crevicular Fluid (Adult Periodontitis)FluorometricIC₅₀: 10-20 µM
MinocyclineRat PMN CollagenaseIn vitro assay21-45% inhibition at 132-265 µg/mL

Experimental Protocols

Protocol 1: Preparation of Tissue Homogenates

This protocol describes the preparation of tissue extracts for the subsequent analysis of collagenase activity.

Materials:

  • Tissue of interest (e.g., synovial tissue, skin biopsy)

  • Homogenization Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35, 1 µM ZnCl₂)

  • Protease inhibitor cocktail

  • Dounce homogenizer or mechanical homogenizer

  • Microcentrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

  • Excise the tissue of interest and place it in ice-cold phosphate-buffered saline (PBS).

  • Weigh the tissue and mince it into small pieces on ice.

  • Add 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteins, including collagenases.

  • Determine the total protein concentration of the supernatant using a standard protein assay.

  • The tissue extract is now ready for the collagenase activity assay. Store at -80°C for long-term use.

Protocol 2: Collagenase Activity Assay (Fluorometric)

This protocol provides a method for measuring collagenase activity in tissue extracts and assessing the inhibitory potential of this compound. Commercially available collagenase assay kits can also be used.[4][5][6]

Materials:

  • Tissue homogenate (from Protocol 1)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)[5]

  • Collagenase Assay Buffer (as in Protocol 1)

  • Fluorogenic collagenase substrate (e.g., DQ™ collagen or a specific MMP fluorogenic peptide substrate)

  • Positive control (purified active collagenase)

  • Negative control (assay buffer)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in Collagenase Assay Buffer.

    • Dilute the tissue homogenate in Collagenase Assay Buffer to a concentration that yields a linear rate of substrate cleavage over the desired time course.

    • Prepare the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Test wells: 50 µL of diluted tissue homogenate and 10 µL of this compound dilution.

      • Positive control: 50 µL of purified active collagenase and 10 µL of assay buffer.

      • Negative control (no enzyme): 60 µL of assay buffer.

      • Vehicle control: 50 µL of diluted tissue homogenate and 10 µL of the solvent used for demeclocycline.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Add 40 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the demeclocycline concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of collagenase activity).

dot

Experimental Workflow for Collagenase Inhibition Assay Tissue_Sample 1. Tissue Sample Collection Homogenization 2. Homogenization & Extraction Tissue_Sample->Homogenization Protein_Quantification 3. Protein Quantification Homogenization->Protein_Quantification Assay_Setup 4. Assay Setup in 96-well Plate (Enzyme, Inhibitor, Controls) Protein_Quantification->Assay_Setup Substrate_Addition 5. Add Fluorogenic Substrate Assay_Setup->Substrate_Addition Kinetic_Measurement 6. Kinetic Measurement (Fluorescence Reader) Substrate_Addition->Kinetic_Measurement Data_Analysis 7. Data Analysis (% Inhibition, IC₅₀) Kinetic_Measurement->Data_Analysis

Caption: Workflow for assessing demeclocycline's collagenase inhibition.

Conclusion

This compound holds potential as an inhibitor of collagenase activity, offering a therapeutic strategy for conditions marked by excessive collagen degradation. The protocols and information provided herein serve as a foundational guide for researchers to explore and quantify the effects of demeclocycline in various tissue samples. Careful experimental design and data analysis, as outlined, will be crucial in elucidating the precise efficacy and mechanisms of action of this compound.

References

Troubleshooting & Optimization

issues with Demeclocycline hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Demeclocycline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The choice of solvent depends on the intended application. For aqueous buffers, solubility is pH-dependent, with higher solubility in acidic conditions.[1] For stock solutions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used.[2][3] It is also soluble in water, though the reported values vary.[4][5]

Q2: I am seeing a precipitate in my aqueous solution. What should I do?

A2: Precipitation in aqueous buffers can be due to the pH of the solution. This compound is more soluble in acidic pH.[1] Consider adjusting the pH of your buffer to a more acidic range (e.g., pH 4-5). Gentle heating or sonication can also aid in dissolution, but be mindful of potential degradation with excessive heat.

Q3: Is this compound light-sensitive?

A3: Yes, this compound is sensitive to light.[1] Solutions should be protected from light to prevent photodegradation. It is recommended to store stock solutions in amber vials or wrapped in aluminum foil.

Q4: For how long are aqueous solutions of this compound stable?

A4: Aqueous solutions are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment.[3] If storage is necessary, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months to minimize degradation.[4]

Q5: Can I use this compound in cell culture?

A5: Yes, this compound can be used in cell culture. A common method for preparing a stock solution for cell culture is to dissolve it in 70% ethanol.[6] This stock solution can then be further diluted in the cell culture medium to the desired final concentration. Always perform a vehicle control in your experiments.

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Buffers

Possible Cause 1: pH of the buffer is too high.

  • Solution: this compound is more soluble in acidic conditions. The pH of a 1 in 100 solution is approximately 2.5.[1] Try lowering the pH of your buffer. For example, photodegradation is lowest in a citrate buffer at pH 4.5.[1]

Possible Cause 2: Concentration is too high.

  • Solution: Refer to the solubility data in the table below. You may need to prepare a more dilute solution. Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.

Issue: Solution has a yellow to greenish-yellow color.

Possible Cause: This is the natural color of the compound.

  • Solution: this compound is a yellow crystalline powder, and its solutions typically appear as a clear, yellow to very deep greenish-yellow solution. This is normal and does not necessarily indicate a problem with the compound or the solution.

Issue: Inconsistent experimental results.

Possible Cause 1: Degradation of the compound.

  • Solution: Ensure that stock solutions are stored properly (protected from light and at the recommended temperature).[1][4] Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.

Possible Cause 2: Interaction with components in the buffer or medium.

  • Solution: Tetracyclines can chelate divalent cations like Ca²⁺ and Mg²⁺, which can affect their activity. Be aware of the concentration of these ions in your buffers and media.

Data Presentation

Solubility of this compound
Solvent/BufferpHSolubility (mg/mL)Reference
WaterNot Specified~1.52PubChem
WaterNot Specified16Biomol
WaterNot Specified33.33 (with sonication)MedChemExpress[4]
Phosphate Buffered Saline (PBS)7.2~3.3Cayman Chemical[2][3]
Dimethyl Sulfoxide (DMSO)Not Applicable~1Cayman Chemical[2]
Dimethyl Sulfoxide (DMSO)Not Applicable100 (with sonication)MedChemExpress[4]
Dimethylformamide (DMF)Not Applicable1.4Cayman Chemical[2]
0.01 N Hydrochloric Acid (HCl)~2SolubleUSP[7]

Note: Solubility can be affected by temperature, purity of the compound, and the presence of other solutes.

pKa Values
pKa (Strongest Acidic)pKa (Strongest Basic)Reference
2.949.04DrugBank[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Weigh out 10 mg of this compound powder.

  • Add 1 mL of high-purity DMSO.

  • Vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear and yellow.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 1 mg/mL Aqueous Solution for In Vitro Assays
  • Weigh out 1 mg of this compound powder.

  • Add 1 mL of sterile, deionized water or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.5).

  • Gently vortex or sonicate to dissolve. If necessary, warm the solution slightly (e.g., to 37°C), but avoid boiling.

  • Use the solution immediately or store at 4°C for short-term use (within a day), protected from light. For longer storage, refer to the stability information above.

Protocol 3: Preparation for Antimicrobial Susceptibility Testing (AST)
  • Prepare a stock solution of at least 1 mg/mL. Dissolve the appropriate amount of this compound powder in a solvent recommended by the manufacturer or in sterile deionized water.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter.

  • Dispense small volumes into sterile vials and store at -60°C or below.[9]

  • For broth or agar dilution methods, prepare intermediate dilutions from the stock solution in the appropriate sterile broth or water.[9]

Visualizations

Demeclocycline's Effect on the Aquaporin-2 (AQP2) Signaling Pathway

AQP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_gene AQP2 Gene Transcription PKA->AQP2_gene AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocates to membrane AQP2_gene->AQP2_vesicle Leads to expression Vasopressin Vasopressin Vasopressin->V2R Binds Demeclocycline Demeclocycline Demeclocycline->AC Inhibits ATP->cAMP Converted by Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Increases

Caption: Demeclocycline inhibits adenylyl cyclase, reducing cAMP and AQP2 expression.

Experimental Workflow: Preparing a this compound Solution

experimental_workflow start Start weigh Weigh Demeclocycline Hydrochloride Powder start->weigh choose_solvent Choose Solvent (e.g., Water, DMSO, Buffer) weigh->choose_solvent dissolve Add Solvent and Mix (Vortex/Sonicate) choose_solvent->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility incomplete Troubleshoot: - Adjust pH - Gentle Heat - Use Organic Solvent check_solubility->incomplete No complete Solution is Ready check_solubility->complete Yes incomplete->dissolve sterilize Sterile Filter (0.22 µm) (if required) complete->sterilize store Store Appropriately (aliquot, -20°C/-80°C, protect from light) sterilize->store end End store->end

Caption: Workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Managing Photosensitivity Side Effects in Animal Studies with Deme-clocycline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing photosensitivity side effects in animal studies involving Demeclocycline.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Demeclocycline-induced photosensitivity?

A1: Demeclocycline-induced photosensitivity is a phototoxic reaction.[1] The drug absorbs ultraviolet A (UVA) radiation (320-400 nm), causing it to enter an excited state.[2][3] This leads to the generation of reactive oxygen species (ROS) and free radicals that damage cellular components, resulting in a clinically apparent skin reaction resembling an exaggerated sunburn.[4][5] This process is not immune-mediated, unlike photoallergic reactions.[5]

Q2: What is the typical onset and duration of photosensitivity in animal models after Demeclocycline administration?

A2: Phototoxic reactions can appear minutes to hours after sun or artificial light exposure.[6] The onset and severity of the reaction are generally dose-dependent.[6][7] The reaction typically manifests as erythema (redness), and in more severe cases, edema and blistering.[4] The duration of photosensitivity can vary depending on the dose and the half-life of the drug in the animal model.

Q3: Which wavelengths of light are responsible for Demeclocycline-induced photosensitivity?

A3: Demeclocycline primarily absorbs energy from the UVA range of the electromagnetic spectrum.[2][8] Specifically, its action spectrum in mice has been shown to extend from 350 to 420 nm, with a peak at 400 nm.[9] Therefore, light sources used in experimental setups should emit radiation within this range to reliably induce a phototoxic response.

Q4: Are there differences in photosensitizing potential among different tetracyclines?

A4: Yes, different tetracyclines exhibit varying degrees of photosensitizing potential. Demeclocycline is considered one of the most potent photosensitizers within the tetracycline class.[1][2] Studies in human volunteers have shown that doxycycline is also a potent photosensitizer, while lymecycline exhibits weaker phototoxicity.[10]

Troubleshooting Guides

Problem: High variability in photosensitive reactions across study animals.

Possible Cause Troubleshooting Steps
Inconsistent Drug Dosing or Administration Ensure accurate and consistent dosing for all animals based on body weight. For oral administration, confirm complete ingestion. For parenteral routes, vary injection sites to avoid local reactions.
Uneven Light Exposure Use a calibrated and uniform light source. Ensure animal housing and irradiation chambers provide consistent light exposure to all subjects.[11] Monitor and record the spectral output and intensity of the light source regularly.
Biological Variation Account for individual differences in skin pigmentation and fur density, as these can affect light penetration. Use animals from a homogeneous genetic background where possible. Increase the number of animals per group to improve statistical power.
Inconsistent Scoring of Skin Reactions Develop and use a standardized scoring system for erythema and edema. Have at least two independent, blinded observers score the reactions to minimize bias.

Problem: Unexpectedly severe skin reactions leading to animal welfare concerns.

Possible Cause Troubleshooting Steps
Dose Too High Reduce the dose of Demeclocycline in subsequent cohorts. Conduct a dose-ranging study to determine the minimal effective dose that induces a measurable but not severe phototoxic reaction.
Light Exposure Too Intense or Prolonged Decrease the intensity or duration of the light exposure. The total dose of UVA radiation can be adjusted to mitigate the severity of the reaction.[12]
Animal Health Status Ensure animals are healthy and free from other skin conditions that could exacerbate the photosensitive reaction.
Need for Humane Endpoints Establish clear humane endpoints before starting the study. These should include criteria for removing an animal from the study if skin lesions become too severe (e.g., extensive blistering, ulceration).

Problem: Difficulty in inducing a consistent and measurable phototoxic reaction.

Possible Cause Troubleshooting Steps
Inappropriate Light Source Verify that the light source emits in the UVA spectrum (320-400 nm), where Demeclocycline has its peak absorption.[9] A light source emitting primarily UVB will be less effective.
Insufficient Drug Concentration at the Skin Consider the route of administration. Intradermal and intraperitoneal routes have been shown to be more effective than oral administration in mice for inducing photosensitivity with Demeclocycline.[9]
Timing of Light Exposure Time the light exposure to coincide with the peak plasma concentration of Demeclocycline in the animal model being used.
Low Drug Dose The phototoxic effect is dose-dependent.[6] If no reaction is observed, a higher dose of Demeclocycline may be necessary.

Data Presentation

Table 1: Relative Phototoxicity of Different Tetracyclines in Human Studies

Tetracycline Derivative Dosage Observed Strong Phototoxic Reactions
Demeclocycline (DMCT)600 mg/day9 out of 10 subjects[1]
Doxycycline200 mg/day2 out of 10 subjects[1]
Lymecycline600 mg x 20 out of 8 subjects[10]

This table summarizes findings from different studies and is for comparative purposes. Experimental conditions may have varied.

Experimental Protocols

Key Experiment: Murine Model for Assessing Demeclocycline-Induced Phototoxicity

  • Animal Model: Albino mice (e.g., BALB/c) are commonly used due to their lack of skin pigmentation, which allows for easier visualization and scoring of erythema.

  • Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle. During the study, protect animals from ambient UV light.[13]

  • Demeclocycline Administration:

    • Prepare a fresh solution of Demeclocycline hydrochloride in a suitable vehicle (e.g., sterile saline).

    • Administer the drug via intraperitoneal (i.p.) injection at a predetermined dose. A dose-finding study is recommended to establish a suitable dose for the specific strain and light conditions.

  • Irradiation Procedure:

    • At the time of peak drug concentration (typically 1-2 hours post-injection), place the animals in individual compartments that allow for uniform irradiation of their dorsal skin.[11]

    • Expose the animals to a UVA light source with a known spectral output, primarily in the 320-400 nm range.[11]

    • The total UVA dose should be controlled and measured (e.g., in J/cm²). A typical dose might be in the range of 5-20 J/cm².[12]

    • Include control groups: vehicle + UVA, Demeclocycline without UVA, and vehicle without UVA.

  • Evaluation of Skin Reactions:

    • At specific time points after irradiation (e.g., 6, 24, and 48 hours), evaluate the dorsal skin for signs of phototoxicity.

    • Use a standardized scoring system for erythema and edema. For example:

      • 0 = No visible reaction

      • 1 = Minimal erythema

      • 2 = Moderate erythema

      • 3 = Severe erythema

      • 4 = Severe erythema with edema

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Demeclocycline Demeclocycline Excited_Demeclocycline Excited State Demeclocycline* Demeclocycline->Excited_Demeclocycline Photoexcitation ROS Reactive Oxygen Species (ROS) Excited_Demeclocycline->ROS Energy Transfer to O2 Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Oxidative Stress Inflammation Inflammatory Response Cell_Damage->Inflammation Erythema Erythema & Edema Inflammation->Erythema UVA UVA Light (320-400 nm) UVA->Demeclocycline Absorption

Caption: Proposed signaling pathway for Demeclocycline-induced phototoxicity.

Experimental_Workflow start Start Study acclimatize Animal Acclimatization start->acclimatize grouping Randomize into Groups (Vehicle, Demeclocycline) acclimatize->grouping administer Administer Compound (i.p. injection) grouping->administer irradiate UVA Irradiation (Control group shielded) administer->irradiate observe Observation Period irradiate->observe score Score Skin Reactions (Erythema, Edema) observe->score At 6, 24, 48h collect Data Collection & Analysis score->collect end End Study collect->end

Caption: Experimental workflow for assessing phototoxicity in an animal model.

Troubleshooting_Logic start Inconsistent Results? check_dose Verify Dosing Procedure start->check_dose Yes check_light Check Light Source (Spectrum & Intensity) start->check_light Yes check_scoring Review Scoring Methodology start->check_scoring Yes check_animals Assess Animal Health & Homogeneity start->check_animals Yes resolve_dose Standardize Dosing check_dose->resolve_dose resolve_light Calibrate Light Source check_light->resolve_light resolve_scoring Retrain Observers check_scoring->resolve_scoring resolve_animals Refine Animal Selection check_animals->resolve_animals

Caption: Logical relationship for troubleshooting inconsistent experimental results.

References

minimizing batch-to-batch variability of Demeclocycline hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information to minimize batch-to-batch variability when using Demeclocycline hydrochloride in experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its primary uses in a research setting?

A1: this compound is a broad-spectrum tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] In research, it is primarily used for its antibacterial and antiprotozoan activities.[1][2] Its mechanism of action involves inhibiting protein synthesis by binding to the 30S and 50S ribosomal subunits, which blocks the addition of amino acids to the growing peptide chain.[1][2][3] Beyond its antibiotic properties, it is also utilized as an inhibitor of arginine vasopressin in studies related to hyponatremia and the syndrome of inappropriate secretion of antidiuretic hormone (SIADH).[4][5]

Q2: What are the common causes of batch-to-batch variability when using this compound?

A2: Batch-to-batch variability can stem from several factors, impacting the consistency and reproducibility of experimental results.[6][7] Key sources include:

  • Purity and Impurities: Variations in the purity level (e.g., ≥90%) and the profile of impurities between manufacturing lots can alter the compound's effective concentration and activity.[8]

  • Degradation: Demeclocycline is sensitive to light and temperature.[4][9] Improper storage or handling can lead to degradation, reducing its potency. It is more stable in acidic conditions and photodegrades in buffer solutions, a process that follows first-order kinetics.[4]

  • Solvent and Solution Stability: The choice of solvent and the age of the stock solution can significantly impact its stability. Aqueous solutions are not recommended for storage for more than one day.[8] While stable for years as a solid at -20°C, it is very unstable in solution over time.[8]

  • Water Content: As a hydrochloride salt, the compound can be hygroscopic. Variations in water content between batches can affect the calculated molarity of solutions.

Q3: My experimental results are inconsistent after switching to a new batch of this compound. How can I confirm if variability is the issue?

A3: If you observe unexpected results, the first step is to systematically verify the new lot. A common approach is to run a side-by-side comparison.

  • Prepare fresh stock solutions of both the old and new batches using the exact same protocol.

  • Run a simple, well-established assay (e.g., a dose-response curve in a sensitive cell line or a Minimum Inhibitory Concentration (MIC) assay against a reference bacterial strain).

  • Compare the results. A significant shift in the IC50 or MIC value between the two batches strongly suggests a difference in potency or purity. It is also crucial to ensure that quality control materials are suitable for assessing new reagent lots, as they may have limited usefulness.[10][11]

Physicochemical and Handling Data

To ensure consistency, it is critical to be aware of the physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₁ClN₂O₈ • HCl[8]
Molecular Weight501.3 g/mol [8]
AppearanceLight yellow to yellow crystalline powder[1]
Melting Point>245°C (with decomposition)
Purity (Typical)≥90%[8]
UV/Vis. λmax229, 266, 369 nm[8]

Table 2: Recommended Storage and Stability

FormStorage TemperatureStabilityNotesSource
Crystalline Solid-20°C≥ 4 yearsProtect from light and moisture.[8][9]
Aqueous Solution (e.g., in PBS)4°C≤ 1 dayNot recommended for long-term storage.[8]
Organic Solvent Stock (e.g., DMSO)-20°CUnspecified, but short-term advisedPurge with inert gas. Prepare fresh for best results.[8]

Table 3: Solubility Data

SolventApproximate SolubilitySource
Water20 mg/mL
PBS (pH 7.2)3.3 mg/mL[8]
DMSO1 mg/mL[8]
Dimethyl formamide (DMF)1.4 mg/mL[8]
MethanolSoluble

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Stock Solution

This protocol details how to prepare a consistent stock solution, which is a critical step in reducing variability.

Materials:

  • This compound (new batch)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, conical tubes

  • Calibrated analytical balance and pipettes

Procedure:

  • Pre-equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the crystalline solid in a sterile conical tube. Perform this in a low-humidity environment if possible.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mg/mL).[8]

  • Mixing: Vortex gently until the solid is completely dissolved. The solution should be clear.

  • Inert Gas Purge: Purge the headspace of the tube with an inert gas (e.g., argon) to displace oxygen, which can contribute to degradation.[8]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.[8]

  • Dilution: For experiments, further dilutions into aqueous buffers should be made immediately before use.[8]

Protocol 2: Quality Control (QC) Check for a New Batch

This protocol provides a framework for validating a new lot of this compound against a previously used, reliable lot.

Objective: To determine if the new batch exhibits comparable biological activity to the reference batch.

Procedure:

  • Reference Standard: Use a small, preserved aliquot of a previous batch that yielded consistent, expected results as your reference standard.

  • Solution Preparation: Prepare stock solutions of both the new and reference batches simultaneously using Protocol 1.

  • Assay Selection: Choose a sensitive and highly reproducible assay. An antibacterial Minimum Inhibitory Concentration (MIC) assay is a good functional choice.

    • Test Organism: Use a susceptible reference strain (e.g., E. coli ATCC 25922).

    • Method: Perform a broth microdilution MIC assay according to CLSI guidelines. Prepare serial dilutions of both Demeclocycline batches in the appropriate broth.

    • Incubation: Inoculate with the test organism and incubate under standard conditions.

  • Data Analysis:

    • Determine the MIC for both the new and reference batches. The MIC is the lowest concentration that completely inhibits visible growth.

    • Acceptance Criterion: The MIC of the new batch should be within one two-fold dilution of the reference batch's MIC. A larger deviation indicates a significant difference in potency.

  • Documentation: Record the lot numbers, preparation dates, assay results, and acceptance decision in your lab notebook. This documentation is crucial for traceability.

Visualizations: Workflows and Mechanisms

Troubleshooting Experimental Variability

The following workflow provides a logical sequence of steps to diagnose and address unexpected variability in experiments involving this compound.

G start Unexpected Experimental Results Observed check_lot Is a new batch of Demeclocycline in use? start->check_lot validate_lot Perform Batch Validation (Protocol 2) check_lot->validate_lot Yes check_prep Review Solution Prep & Storage Protocol check_lot->check_prep No compare_results Are results comparable to reference batch? validate_lot->compare_results accept_lot New batch is acceptable. Troubleshoot other experimental parameters. compare_results->accept_lot Yes reject_lot New batch is faulty. Contact supplier. Quarantine batch. compare_results->reject_lot No prep_ok Was protocol followed correctly? check_prep->prep_ok troubleshoot_other Troubleshoot other experimental parameters (e.g., cell line, reagents). prep_ok->troubleshoot_other Yes remake_solution Prepare fresh solution from same batch. Repeat experiment. prep_ok->remake_solution No remake_solution->start G cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit p_site P-site a_site A-site inhibition INHIBITION mrna mRNA demeclocycline Demeclocycline (Active Compound) demeclocycline->a_site Binds to 30S subunit, interfering with A-site trna Aminoacyl-tRNA trna->a_site protein Peptide Chain Elongation inhibition->protein

References

Technical Support Center: Overcoming Bacterial Resistance to Demeclocycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Demeclocycline hydrochloride in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria primarily develop resistance to Demeclocycline, a member of the tetracycline class of antibiotics, through three main mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport Demeclocycline out of the bacterial cell, preventing it from reaching its ribosomal target.[1][2][3] The most common tetracycline-specific efflux pumps belong to the Major Facilitator Superfamily (MFS), such as TetA and TetK, and the Resistance-Nodulation-Division (RND) family, like the AcrAB-TolC system in Gram-negative bacteria.[2][4][5]

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome, the target of tetracyclines, and dislodge the antibiotic, allowing protein synthesis to continue.[3]

  • Enzymatic Degradation: Certain enzymes can chemically modify and inactivate Demeclocycline, rendering it ineffective.[2]

Q2: How can I overcome Demeclocycline resistance in my experiments?

A2: The most common and effective strategy is the use of adjuvants, which are compounds that can restore the efficacy of an antibiotic.[6][7][8] For Demeclocycline resistance, the primary adjuvants are:

  • Efflux Pump Inhibitors (EPIs): These molecules block the activity of efflux pumps, leading to an increased intracellular concentration of Demeclocycline.[1][9]

  • Enzymatic Inhibitors: These compounds inhibit the enzymes that degrade Demeclocycline.

Combination therapy, where Demeclocycline is used alongside another antibiotic with a different mechanism of action, can also be a successful strategy.

Q3: What are the standard laboratory methods to test for Demeclocycline susceptibility?

A3: The two most widely used methods for antimicrobial susceptibility testing (AST) are:

  • Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10][11]

  • Disk Diffusion (Kirby-Bauer test): This qualitative method involves placing a Demeclocycline-impregnated disk on an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk indicates the susceptibility of the organism.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assay
Possible Cause Troubleshooting Step
Incorrect Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. A lower density can lead to an overestimation of susceptibility (larger zone), while a higher density can result in a smaller or absent zone.
Improper Agar Depth The depth of the Mueller-Hinton agar should be uniform (4 mm). Thinner agar can lead to larger zones, and thicker agar to smaller zones due to altered antibiotic diffusion.
Expired or Improperly Stored Antibiotic Disks Use disks that are within their expiration date and have been stored according to the manufacturer's instructions to ensure proper antibiotic potency.
Contamination Check for mixed cultures on the plate. If contamination is suspected, re-streak the bacterial isolate to obtain a pure culture before repeating the assay.[11]
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values from Broth Microdilution
Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper technique to ensure accurate serial dilutions of Demeclocycline and consistent inoculum volume in each well.
"Skipped Wells" This phenomenon, where growth is observed at a higher antibiotic concentration than the MIC well, can occur.[12][13][14] This may be due to technical error or bacterial clumping. Ensure the inoculum is well-mixed and repeat the assay. Consider using a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) to aid in visualizing growth.[15]
Incorrect Incubation Conditions Incubate plates at the appropriate temperature (typically 35-37°C) and duration (16-20 hours) for the specific bacterial species. Ensure proper atmospheric conditions if required.
Bacterial Contamination Visually inspect the wells for signs of contamination. If suspected, perform a purity check of the inoculum.[11]

Experimental Protocols

Protocol 1: Broth Microdilution for Determining Demeclocycline MIC
  • Prepare Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of Demeclocycline that completely inhibits visible bacterial growth.[10][11]

Protocol 2: Checkerboard Assay to Evaluate Synergy with an Efflux Pump Inhibitor (EPI)
  • Prepare Plates: In a 96-well plate, create a two-dimensional gradient of Demeclocycline and the EPI. Demeclocycline is serially diluted along the x-axis, and the EPI is serially diluted along the y-axis.

  • Inoculate: Inoculate the plate with the resistant bacterial strain at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate: Incubate the plate under appropriate conditions.

  • Determine MICs: Determine the MIC of Demeclocycline alone, the EPI alone, and the MIC of each in combination.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Demeclocycline = (MIC of Demeclocycline in combination) / (MIC of Demeclocycline alone)

    • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • FIC Index = FIC of Demeclocycline + FIC of EPI

  • Interpret Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[9]

Quantitative Data

The following table summarizes the reported reduction in MIC for tetracycline-class antibiotics when combined with various adjuvants. Note that specific data for Demeclocycline is limited, and these values should be considered indicative.

AntibioticAdjuvant (EPI)Bacterial StrainFold Reduction in MIC
TetracyclinePhe-Arg β-naphthylamide (PAβN)Pseudomonas aeruginosa16 to 64-fold[16]
Doxycycline1-(1-naphtylmethyl)-piperazine (NMP)Escherichia coli (AcrAB-TolC overexpressing)4 to 8-fold[16]
TetracyclineVerapamilEscherichia coli2 to 6-fold[1]
CiprofloxacinLoxarsenyl-6-aminoindoleEscherichia coli (AcrAB overexpressing)2 to 64-fold[1]

Visualizations

Signaling Pathways

The expression of efflux pumps is tightly regulated. Below are diagrams illustrating the regulatory pathways for the TetA and AcrAB-TolC efflux pumps.

TetA_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TetA TetA Efflux Pump Tetracycline Tetracycline TetA->Tetracycline effluxes TetR TetR Repressor Tetracycline->TetR binds & inactivates tetA_gene tetA gene TetR->tetA_gene represses tetR_gene tetR gene TetR->tetR_gene represses tetA_gene->TetA expresses

Caption: Regulation of the TetA efflux pump by the TetR repressor.

AcrAB_TolC_Regulation cluster_stress Environmental Stressors cluster_genes Efflux Pump Genes Salicylate Salicylate MarA MarA Salicylate->MarA induces Paraquat Paraquat SoxS SoxS Paraquat->SoxS induces BileSalts Bile Salts Rob Rob BileSalts->Rob activates acrAB_operon acrAB operon MarA->acrAB_operon activates tolC_gene tolC gene MarA->tolC_gene activates SoxS->acrAB_operon activates SoxS->tolC_gene activates Rob->acrAB_operon activates Rob->tolC_gene activates

Caption: Regulation of the AcrAB-TolC efflux pump by global stress regulators.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis start Resistant Bacterial Strain prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare Checkerboard Plates (Demeclocycline + EPI) prepare_plates->inoculate incubate Incubate (16-20h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for evaluating synergy between Demeclocycline and an EPI.

References

Technical Support Center: Demeclocycline Hydrochloride In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demeclocycline hydrochloride. The focus is on the impact of pH on its in vitro activity, offering insights into potential experimental challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent or lower-than-expected antibacterial activity in my assay. Could the pH of my culture medium be the issue?

A: Yes, the pH of the in vitro environment can significantly influence the activity of this compound. The stability and ionization state of the antibiotic are pH-dependent, which can affect its ability to penetrate bacterial cells.[1][2] While Demeclocycline is known for its resistance to degradation by acids or alkalis, its stability is greatest in acidic conditions.[3][4] For tetracyclines in general, the optimal pH for activity is typically around 6-7.[5] Deviations from this range can impact the observed efficacy.

Q2: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause?

A: This is likely a solubility issue related to the pH of your solvent. This compound is more soluble in acidic solutions; a 1 in 100 solution in water will have a pH of approximately 2.5.[3] Its solubility in PBS at a neutral pH of 7.2 is about 3.3 mg/mL.[4][6] If your solution's concentration exceeds this at a similar pH, precipitation may occur. For preparing stock solutions, using 0.01 N hydrochloric acid is a recommended practice to ensure complete dissolution.[7]

Q3: How stable is this compound in aqueous solutions at different pH values?

A: this compound is generally more stable in acidic environments.[3] Studies on photodegradation have shown that it is most stable at a pH of 4.5 in a citrate buffer.[3] It is also noted for being more resistant to degradation by acids or alkalis compared to chlortetracycline, which contributes to its longer duration of action.[4] However, it is not recommended to store aqueous solutions for more than one day to ensure consistent activity in your experiments.[6]

Q4: Does pH alter the fundamental mechanism of action of Demeclocycline?

A: The primary mechanism of action—binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis—is not directly changed by pH.[8][9][10] However, the effectiveness of this action is dependent on the drug reaching its intracellular target. The pH of the medium affects the ionization state of the Demeclocycline molecule, which in turn influences its ability to cross the bacterial membrane. Therefore, while the molecular mechanism remains the same, the observable antibacterial effect can be significantly modulated by pH.

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Low Bioactivity The pH of the assay medium may be suboptimal for Demeclocycline activity or stability.Adjust the pH of your culture medium to the optimal range for tetracyclines (typically pH 6-7) and ensure it is buffered to remain stable throughout the experiment.
Precipitation in Solution The pH of the solvent is too high for the concentration of this compound being used, leading to poor solubility.Prepare stock solutions in a slightly acidic solvent like 0.01 N HCl. When diluting into your final assay medium, ensure the final pH does not cause the drug to precipitate.
Inconsistent Results Degradation of Demeclocycline in the assay medium due to inappropriate pH and prolonged incubation.Use freshly prepared solutions for each experiment. If the experiment requires long incubation, verify the stability of Demeclocycline in your specific medium and pH conditions. Consider using a more stable pH, such as 4.5, if compatible with your experimental system.[3]

Quantitative Data Summary

Table 1: Solubility of this compound at Different pH Values

Solvent/Buffer pH Solubility Reference
Water (1 in 100 solution)~2.5Soluble[3]
Phosphate-Buffered Saline (PBS)7.2~3.3 mg/mL[4][6]
Dilute Hydrochloric AcidAcidicSoluble[3]
Alkaline SolutionsAlkalineSoluble[3]

Table 2: pH-Dependent Stability of this compound

Condition pH Observation Reference
General StabilityAcidicMore stable[3]
Photodegradation4.5 (Citrate Buffer)Lowest degradation rate[3]
General DegradationAcidic or AlkalineMore resistant to degradation than chlortetracycline[4]

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound at Various pH Values

This protocol outlines a general method for assessing the impact of pH on the in vitro antibacterial activity of this compound using a broth microdilution assay.

1. Preparation of pH-Adjusted Media:

  • Prepare a sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Divide the medium into several aliquots. Adjust the pH of each aliquot to the desired experimental values (e.g., 5.5, 6.5, 7.5) using sterile HCl or NaOH.

  • Verify the final pH of each medium preparation after sterilization.

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder.

  • Dissolve it in 0.01 N HCl to create a high-concentration stock solution (e.g., 1 mg/mL).[7]

  • Sterilize the stock solution by filtering it through a 0.22 µm filter.

3. Serial Dilution:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the Demeclocycline stock solution using the pH-adjusted media. Each row of the plate should correspond to a specific pH value.

  • Ensure that a positive control (no drug) and a negative control (no bacteria) are included for each pH condition.

4. Bacterial Inoculum Preparation:

  • Culture the test bacterium to the mid-logarithmic growth phase.

  • Dilute the bacterial culture in the appropriate pH-adjusted medium to achieve a standardized final concentration (e.g., 5 x 10^5 CFU/mL).

5. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate (except for the negative controls).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

6. Determination of MIC:

  • After incubation, determine the MIC for each pH value by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Demeclocycline that completely inhibits visible bacterial growth.

Visualizations

G cluster_bacterium Bacterial Cell ribosome 30S Ribosomal Subunit protein Protein Synthesis ribosome->protein Inhibition trna aminoacyl-tRNA trna->ribosome Binding Blocked deme Demeclocycline deme->ribosome Binds to

Caption: Mechanism of action of Demeclocycline.

G start Start prep_media Prepare & Buffer Media to Different pH Values start->prep_media prep_drug Prepare Demeclocycline Stock Solution start->prep_drug serial_dilution Perform Serial Dilutions in 96-Well Plates for Each pH prep_media->serial_dilution prep_drug->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC Values (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for pH-dependent MIC assay.

G ph Medium pH solubility Solubility ph->solubility Affects stability Stability ph->stability Affects concentration Available Drug Concentration solubility->concentration Determines stability->concentration Determines activity Observed Antibacterial Activity concentration->activity Impacts

Caption: Logical relationship of pH and drug activity.

References

quenching autofluorescence of Demeclocycline hydrochloride in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the autofluorescence of Demeclocycline hydrochloride in microscopy experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals mitigate issues arising from the intrinsic fluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit autofluorescence?

This compound is a broad-spectrum antibiotic from the tetracycline class.[1][2] Like other tetracyclines, it has the ability to chelate divalent cations, particularly calcium. When Demeclocycline binds to calcium, for instance in bone tissue, it exhibits a characteristic yellow fluorescence under ultraviolet (UV) light.[1] This intrinsic fluorescence is often leveraged as a bone-labeling agent but can become a significant source of background noise—or "autofluorescence"—when trying to visualize other, specific fluorescent signals in a sample.[1][3]

Q2: What are the common sources of autofluorescence in microscopy?

Autofluorescence is background fluorescence that can originate from various sources within a biological sample, complicating the detection of specific signals.[4][5] Common culprits include:

  • Endogenous Molecules: Naturally occurring molecules such as collagen, elastin, lipofuscin, and NADH can fluoresce across a broad spectrum.[6][7]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissue to create fluorescent products (Schiff bases).[6][8]

  • Exogenous Compounds: The presence of drugs, like Demeclocycline, that are inherently fluorescent.

  • Red Blood Cells: The heme group in red blood cells is a known source of autofluorescence.[6]

Q3: How can I begin to troubleshoot high background fluorescence from Demeclocycline?

The first step is to characterize the problem. Use a microscope with a spectral detector to measure the emission spectrum of your sample without your specific fluorescent label. This will confirm the spectral profile of the Demeclocycline autofluorescence. Once you have this information, you can employ several strategies:

  • Fluorophore Selection: Choose a fluorophore for your specific label that has an emission spectrum well-separated from the yellow fluorescence of Demeclocycline. Fluorophores in the far-red or near-infrared range are often effective for avoiding autofluorescence, which is typically strongest in the blue-green region of the spectrum.[6][8]

  • Spectral Unmixing: If your microscopy system supports it, use spectral unmixing algorithms to computationally separate the Demeclocycline signal from your target fluorophore's signal.

  • Quenching Techniques: Apply chemical quenching agents or photobleaching to reduce the autofluorescence intensity.

Troubleshooting Guide

Problem: The signal from my specific fluorescent probe is being obscured by a strong, diffuse background.

This is the most common issue when Demeclocycline is present. The following workflow can help you systematically address the problem.

G cluster_start Initial Observation cluster_characterize Step 1: Characterize the Interference cluster_mitigate Step 2: Apply Mitigation Strategies cluster_image Step 3: Image Acquisition & Analysis cluster_end Outcome start High Background Signal Obscuring Target char_spec Measure Emission Spectrum of Demeclocycline in Sample start->char_spec Begin troubleshooting choose_fluor Select Target Fluorophore with Separated Spectrum (e.g., Far-Red) char_spec->choose_fluor Based on spectrum quench Chemical Quenching (e.g., Sudan Black B, TrueBlack™) choose_fluor->quench If background is still high photobleach Photobleaching quench->photobleach As an alternative or complementary method acquire Acquire Images with Optimized Filter Sets quench->acquire photobleach->acquire unmix If Needed: Use Spectral Unmixing acquire->unmix end_node Clear Signal with Reduced Background acquire->end_node unmix->end_node

Caption: Troubleshooting workflow for managing Demeclocycline autofluorescence.

Problem: Which chemical quenching method should I try first?

The choice of quencher depends on your sample type and the spectral properties of your target fluorophore. Commercial quenching kits are often the most effective and reproducible.

G concept Conceptual View: Chemical Quenching deme Demeclocycline (Autofluorescent Source) quencher Quenching Agent (e.g., Sudan Black B) deme->quencher Energy Transfer detector Microscope Detector deme->detector Emits Autofluorescence (Unwanted Signal) quencher->detector Blocks Signal / Dissipates Energy light Excitation Light light->deme Excites

Caption: Mechanism of action for a chemical quenching agent.

Comparison of Autofluorescence Quenching Methods

The following table summarizes common methods that can be applied to reduce autofluorescence from Demeclocycline and other sources.

MethodPrinciple of ActionAdvantagesDisadvantages
Sudan Black B (SBB) A non-fluorescent dark dye that absorbs fluorescence emissions.[4]Very effective at quenching lipofuscin and broad-spectrum autofluorescence.[4] Inexpensive.Can introduce a dark precipitate and background signal in red/far-red channels.[4]
Commercial Quenchers (e.g., TrueBlack™, TrueVIEW™) Optimized formulations designed to specifically bind and quench autofluorescent components like lipofuscin with minimal background.[4][8][9]Highly effective with low background introduction.[4][9] Easy to use.[9]More expensive than traditional dyes. May slightly reduce specific signal intensity.[5][10]
Copper (II) Sulfate Thought to quench fluorescence through electron transfer mechanisms.Can be effective for certain types of autofluorescence.Efficacy can be variable. May increase autofluorescence in some channels (e.g., Texas Red).[7]
Sodium Borohydride A reducing agent that converts aldehyde groups (from fixation) to non-fluorescent alcohol groups.[8]Effective against aldehyde-induced autofluorescence.[6][8]Not effective against lipofuscin or drug-induced fluorescence. Can damage tissue sections and has mixed results.[6]
Photobleaching Intense illumination permanently destroys the fluorescent molecules causing the background.[4]No chemical additions are required. Can be targeted to specific areas.Can also photobleach the target fluorophore. Time-consuming. May not be fully effective.

Experimental Protocols

Protocol 1: Sudan Black B Staining for Quenching

This protocol is adapted for use on fixed tissue sections to reduce broad-spectrum autofluorescence.

G start Start with Rehydrated Tissue Section prepare_sbb Prepare 0.1% Sudan Black B in 70% Ethanol start->prepare_sbb incubate Incubate Section in SBB Solution for 10-20 min (in the dark) prepare_sbb->incubate wash_etoh Destain/Wash in 70% Ethanol for 5-10 min incubate->wash_etoh wash_pbs Wash Thoroughly in PBS (3 x 5 min) wash_etoh->wash_pbs proceed Proceed with Immunofluorescence Staining wash_pbs->proceed

Caption: Experimental workflow for Sudan Black B quenching.

Methodology:

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 30 minutes and filter through a 0.2 µm filter to remove insoluble particles.

  • Application: After fixation and rehydration, incubate the tissue sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly wash the sections in 70% ethanol for 5-10 minutes to remove excess dye.

  • Rehydration: Wash the sections thoroughly in Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) three times for 5 minutes each.

  • Staining: The sample is now ready for standard immunofluorescence blocking and staining protocols.

Protocol 2: Photobleaching

This method uses high-intensity light to destroy the source of autofluorescence before imaging your target.

Methodology:

  • Sample Preparation: Prepare your sample on the microscope stage as you would for imaging.

  • Pre-bleaching: Before applying your fluorescently labeled antibody or probe, expose the sample to broad-spectrum, high-intensity light from your microscope's light source (e.g., a mercury or xenon lamp) for an extended period. This can range from several minutes to over an hour.[11]

  • Filter Selection: Expose the sample through filter cubes that cover the excitation range of the autofluorescence (e.g., UV, Blue, Green filters).

  • Monitoring: Periodically check the autofluorescence level using the eyepieces until it has been reduced to an acceptable level.

  • Staining: Proceed with your standard staining protocol. Be aware that this method is not suitable for live-cell imaging and can potentially damage certain antigens.

Protocol 3: Using a Commercial Quenching Kit (General Protocol)

This provides a general workflow for kits like TrueBlack™ Lipofuscin Autofluorescence Quencher.[9] Always follow the specific manufacturer's instructions.

Methodology:

  • Immunostaining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations.

  • Quencher Application: After the final post-secondary antibody wash, apply the quenching solution to the section. A typical incubation is 30 seconds to 5 minutes at room temperature.[5][7]

  • Washing: Wash the sections thoroughly with PBS (typically 3 times for 5 minutes each).

  • Mounting: Mount the coverslip with an appropriate mounting medium. The sample is now ready for imaging.

References

Technical Support Center: Demeclocycline Hydrochloride and Divalent Cation Chelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demeclocycline hydrochloride. The focus is on understanding and mitigating the chelation of divalent cations (e.g., Mg²⁺, Ca²⁺) in experimental media, a common challenge that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is divalent cation chelation and why is it a concern with this compound?

A1: Divalent cation chelation is a process where a substance, in this case, Demeclocycline, binds to divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺).[1][2] This is a concern in experimental settings because these cations are essential for numerous cellular processes, including enzyme function, signal transduction, and cell adhesion.[3] Chelation can deplete the effective concentration of these cations in the media, leading to unintended and often confounding effects on cells.

Q2: How can I tell if Demeclocycline is chelating divalent cations in my experiment?

A2: Direct measurement of free divalent cation concentration in your media after the addition of Demeclocycline is the most definitive method. Indirectly, you may observe unexpected cellular responses such as decreased cell proliferation, altered cell morphology, or changes in the activity of cation-dependent enzymes or signaling pathways.

Q3: Can I use heat to inactivate the chelating properties of Demeclocycline?

A3: No, heating is not a recommended method to inactivate the chelating properties of Demeclocycline. High temperatures can lead to the degradation of the antibiotic itself.[2]

Q4: Are there alternatives to Demeclocycline that do not chelate divalent cations?

A4: A novel derivative of Demeclocycline, known as DDMC, has been synthesized which reportedly has reduced antibiotic activity and may have altered chelation properties.[4] However, for most applications requiring a tetracycline-class antibiotic, chelation is an inherent property. If the primary goal is not related to the antibiotic properties of Demeclocycline, exploring other compounds with the desired biological activity but without strong chelating effects would be advisable.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Health After Demeclocycline Treatment
  • Possible Cause: Depletion of essential divalent cations (Mg²⁺, Ca²⁺) in the cell culture medium due to chelation by Demeclocycline.

  • Troubleshooting Steps:

    • Prepare Demeclocycline Stock Solution in Cation-Free Solvent: Dissolve this compound in a solvent devoid of divalent cations, such as sterile, deionized water or DMSO, before adding it to your culture medium.[5]

    • Sequential Addition to Media: Add Demeclocycline to the media before the addition of supplements that contain high concentrations of divalent cations, such as fetal bovine serum (FBS). This allows the drug to disperse, potentially reducing localized high concentrations that can lead to precipitation.

    • Supplement Media with Additional Cations: After adding Demeclocycline, consider supplementing the media with a calculated amount of MgCl₂ or CaCl₂ to compensate for the chelated cations. The exact amount will need to be determined empirically for your specific cell line and experimental conditions.

    • Use a Lower Concentration of Demeclocycline: If experimentally feasible, reducing the concentration of Demeclocycline can minimize the extent of cation chelation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Variable levels of free divalent cations in the media across different experiments due to inconsistent preparation of Demeclocycline solutions or media.

  • Troubleshooting Steps:

    • Standardize Protocol: Develop and strictly adhere to a standardized protocol for the preparation of Demeclocycline-containing media. This includes the source and lot of media, supplements, and the exact procedure for adding the drug.

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of Demeclocycline for each experiment to avoid degradation and ensure consistent potency.

    • Control for Vehicle Effects: Include a vehicle control (the solvent used to dissolve Demeclocycline) in your experiments to account for any effects of the solvent itself.

Data Presentation

Table 1: General Chelation Properties of Tetracyclines

Divalent CationGeneral Binding Affinity (Qualitative)Stoichiometry (Tetracycline:Cation)Potential Impact on Media
Magnesium (Mg²⁺) Strong2:1Depletion can inhibit Mg²⁺-dependent enzymes and alter membrane potential.[7]
Calcium (Ca²⁺) Strong1:1Depletion can disrupt Ca²⁺ signaling pathways and cellular adhesion.

Note: This table provides a qualitative summary based on the known properties of the tetracycline class of antibiotics. The exact binding affinities and stoichiometry for Demeclocycline may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound while minimizing immediate chelation with divalent cations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Supplementing Cell Culture Media to Counteract Chelation

Objective: To prepare cell culture media containing Demeclocycline with supplemented divalent cations to maintain physiological concentrations.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (from Protocol 1)

  • Sterile stock solutions of MgCl₂ (e.g., 1 M) and CaCl₂ (e.g., 1 M)

Procedure:

  • Warm the complete cell culture medium to 37°C.

  • Add the desired final concentration of Demeclocycline to the medium from the stock solution. Mix gently by swirling.

  • Based on the final concentration of Demeclocycline, calculate the molar amount of the drug added.

  • Assuming a 1:1 chelation ratio for a conservative estimate, calculate the molar amount of Mg²⁺ and Ca²⁺ that may be chelated.

  • Add a corresponding volume of the sterile MgCl₂ and CaCl₂ stock solutions to the medium to replenish the chelated cations. Note: The optimal amount of supplementation may need to be determined empirically.

  • Mix the final medium gently and allow it to equilibrate for a short period before adding it to the cells.

Visualizations

Signaling Pathway: Calcium-Dependent Signaling

Demeclocycline's chelation of extracellular calcium can disrupt the influx of Ca²⁺, which is a critical step in many signaling pathways. This can lead to the downregulation of downstream events.

CalciumSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Demeclocycline Demeclocycline Ca_ext Ca²⁺ Demeclocycline->Ca_ext Chelation Ca_channel Calcium Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activation Downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activation) Calmodulin->Downstream

Caption: Demeclocycline chelates extracellular Ca²⁺, reducing its availability for influx and downstream signaling.

Experimental Workflow: Preparing Demeclocycline-Containing Media

This workflow outlines the recommended steps to minimize divalent cation chelation when preparing experimental media.

Workflow start Start prep_stock Prepare Demeclocycline Stock in Cation-Free Solvent start->prep_stock add_drug Add Demeclocycline Stock to Basal Medium prep_stock->add_drug add_serum Add Serum and other Supplements add_drug->add_serum supplement_cations Optional: Supplement with Mg²⁺/Ca²⁺ add_serum->supplement_cations equilibrate Equilibrate Medium add_serum->equilibrate No supplement_cations->equilibrate Yes add_to_cells Add Medium to Cells equilibrate->add_to_cells end End add_to_cells->end

Caption: Recommended workflow for preparing cell culture media with Demeclocycline.

Logical Relationship: Troubleshooting Chelation Issues

This diagram illustrates the logical steps to troubleshoot unexpected experimental outcomes potentially caused by Demeclocycline's chelation of divalent cations.

Troubleshooting start Unexpected Experimental Outcome is_chelation Is Cation Chelation a Possible Cause? start->is_chelation check_protocol Review Media Preparation Protocol is_chelation->check_protocol Yes other_causes Investigate Other Potential Causes is_chelation->other_causes No modify_protocol Modify Protocol: 1. Cation-free stock 2. Sequential addition 3. Supplement cations check_protocol->modify_protocol re_run Re-run Experiment modify_protocol->re_run end Problem Resolved re_run->end

Caption: Troubleshooting logic for addressing potential cation chelation by Demeclocycline.

References

Technical Support Center: Optimizing Demeclocycline Hydrochloride Dosage to Mitigate Renal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Demeclocycline hydrochloride to reduce its potential for renal toxicity. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced renal toxicity?

A1: The primary renal toxicity associated with this compound is nephrogenic diabetes insipidus (NDI), a condition where the kidneys are unable to concentrate urine despite adequate levels of antidiuretic hormone (ADH), also known as vasopressin.[1][2] This effect is dose-dependent and typically reversible upon discontinuation of the drug.[1] The underlying mechanism involves the interference of Demeclocycline with the intracellular signaling cascade that follows ADH binding to its V2 receptor in the renal collecting ducts.[3] Specifically, Demeclocycline reduces the expression of adenylate cyclase 5/6, leading to decreased cyclic AMP (cAMP) generation.[3][4] This, in turn, downregulates the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, impairing water reabsorption.[3][4]

Q2: What are the typical dosages of this compound, and at what doses is renal toxicity observed?

A2: For its antibacterial indications, the usual adult dose of this compound is 150 mg four times a day or 300 mg twice a day.[5][6] For the off-label treatment of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), initial doses range from 600 to 1200 mg per day in divided doses.[5][6] Nephrogenic diabetes insipidus is more commonly observed at these higher therapeutic doses used for SIADH.[7]

Q3: Which patient populations are at a higher risk for developing Demeclocycline-induced renal toxicity?

A3: Patients with pre-existing renal impairment, liver cirrhosis, or congestive heart failure are at an increased risk of developing renal toxicity when treated with this compound.[4][8] Caution and dose reduction should be considered in these populations.[5]

Q4: How should renal function be monitored during this compound administration in experimental settings?

A4: Regular monitoring of renal function is crucial. Key parameters to monitor include serum creatinine, blood urea nitrogen (BUN), and creatinine clearance. Urine output and osmolality should also be tracked to detect the onset of nephrogenic diabetes insipidus.

Q5: Is the renal toxicity of this compound reversible?

A5: Yes, in most cases, the nephrogenic diabetes insipidus induced by Demeclocycline is reversible upon discontinuation of the drug.[1][8] However, there have been rare reports of irreversible nephrotoxicity, particularly in vulnerable patients.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly high serum creatinine and BUN levels Direct renal toxicity or dehydration secondary to nephrogenic diabetes insipidus.Immediately assess the subject's hydration status. If dehydrated, provide appropriate fluid replacement. Consider reducing the Demeclocycline dose or temporarily discontinuing treatment.
Significant increase in urine output and decrease in urine osmolality Onset of Demeclocycline-induced nephrogenic diabetes insipidus.This is an expected pharmacological effect at higher doses. Ensure adequate fluid intake to prevent dehydration. If the effect is more severe than desired for the experimental paradigm, consider a dose reduction.
Variability in response to Demeclocycline between experimental subjects Differences in baseline renal function, hydration status, or individual sensitivity.Ensure all subjects are adequately hydrated before and during the experiment. Stratify subjects based on baseline renal function if possible. Start with a lower dose and titrate up to the desired effect while monitoring individual responses.
Precipitation of this compound in prepared solutions Improper solvent or storage conditions. This compound has limited stability in certain aqueous solutions.Prepare fresh solutions for each experiment. This compound is soluble in water, ethanol, methanol, DMSO, and DMF.[4] For cell culture, dissolve in an appropriate solvent like DMSO to create a stock solution and then dilute in culture medium to the final concentration.[10] Store stock solutions at -20°C or -80°C as recommended.[6][11]

Data Presentation

Table 1: Effect of this compound on Renal Function in Patients with Cirrhosis and Hyponatremia

Parameter Before Demeclocycline During Demeclocycline (900-1200 mg/day) P-value
Creatinine Clearance (mL/min)7220< 0.01
Blood Urea Nitrogen (BUN) (mg/dL)1247< 0.02
Serum Creatinine (mg/dL)0.94.2< 0.01

Data adapted from Miller PD, et al. JAMA. 1980.[12]

Table 2: Effect of this compound on Renal Function in Patients with SIADH

Patient Group Dosage (mg/day) Duration Effect on Serum Sodium Adverse Renal Events
Cirrhotic Patients600-9008-9 daysIncreaseIncreased BUN and plasma creatinine; 63-78% reduction in inulin clearance.[8]
SIADH Patients1200Metabolic ward studyCorrection of hyponatremiaReversible deterioration in glomerular filtration rate.[2][13]
SIADH Patient1200, then 2400>6 daysCorrection of hyponatremia at higher doseAcute renal failure (reversible).[14]

Experimental Protocols

In Vitro Model: Assessing Demeclocycline's Effect on AQP2 Expression in Mouse Cortical Collecting Duct (mpkCCD) Cells

Objective: To determine the dose-dependent effect of this compound on vasopressin-induced aquaporin-2 (AQP2) expression in a renal collecting duct cell line.

Materials:

  • mpkCCD cells

  • DMEM/Ham's F-12 medium with supplements

  • This compound

  • dDAVP (vasopressin analog)

  • Reagents for protein extraction and Western blotting

  • Anti-AQP2 antibody

  • Anti-β-actin antibody

Protocol:

  • Culture mpkCCD cells to confluence on permeable supports.

  • Induce AQP2 expression by treating the cells with dDAVP (e.g., 1 nM) for 24-72 hours.

  • Co-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and dDAVP for 24 hours.

  • Lyse the cells and determine the total protein concentration.

  • Perform Western blotting using primary antibodies against AQP2 and a loading control (e.g., β-actin).

  • Quantify the band intensities to determine the relative AQP2 protein abundance.

Expected Outcome: A dose-dependent decrease in AQP2 protein abundance with increasing concentrations of Demeclocycline.[3][11]

In Vivo Model: Induction of SIADH in a Rat Model and Assessment of Demeclocycline Treatment

Objective: To evaluate the efficacy of this compound in correcting hyponatremia and to monitor for renal toxicity in a rat model of SIADH.

Materials:

  • Male Sprague-Dawley rats

  • dDAVP (vasopressin analog)

  • Osmotic minipumps

  • This compound

  • Metabolic cages

  • Equipment for blood and urine analysis

Protocol:

  • Induce SIADH in rats by subcutaneous implantation of osmotic minipumps continuously delivering dDAVP.

  • House the rats in metabolic cages to allow for daily measurement of urine volume and collection of urine samples.

  • Monitor serum sodium levels daily to confirm the development of hyponatremia.

  • Once hyponatremia is established, administer this compound (e.g., 40 mg/kg via intraperitoneal injection, once daily) for a specified period (e.g., 48 hours).[6][11]

  • Continue daily monitoring of:

    • Serum sodium, creatinine, and BUN

    • Urine volume and osmolality

  • At the end of the experiment, euthanize the animals and collect kidney tissue for histological analysis and protein expression studies (e.g., AQP2).

Expected Outcome: Demeclocycline treatment is expected to increase urine volume, decrease urine osmolality, and correct hyponatremia.[3] Renal function parameters should be monitored for signs of toxicity.

Mandatory Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space ADH ADH (Vasopressin) V2R V2 Receptor ADH->V2R Binds to AC Adenylate Cyclase 5/6 V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Promotes translocation AQP2_Gene AQP2 Gene Transcription CREB->AQP2_Gene Promotes AQP2_Protein AQP2 Protein Synthesis AQP2_Gene->AQP2_Protein AQP2_Protein->AQP2_Vesicle AQP2_Membrane AQP2 at Apical Membrane AQP2_Vesicle->AQP2_Membrane Inserts into membrane Demeclocycline Demeclocycline Demeclocycline->AC Inhibits expression

Caption: Signaling pathway of ADH-mediated AQP2 regulation and the inhibitory effect of Demeclocycline.

Experimental_Workflow cluster_InVitro In Vitro Experiment cluster_InVivo In Vivo Experiment Culture Culture mpkCCD cells Treat Treat with dDAVP +/- Demeclocycline Culture->Treat Analyze Analyze AQP2 expression (Western Blot) Treat->Analyze Induce Induce SIADH in rats (dDAVP minipumps) Administer Administer Demeclocycline Induce->Administer Monitor Monitor renal function and serum sodium Administer->Monitor Collect Collect kidney tissue for analysis Monitor->Collect

Caption: General experimental workflows for in vitro and in vivo studies of Demeclocycline's renal effects.

References

Validation & Comparative

Demeclocycline Hydrochloride vs. Doxycycline: A Comparative Guide on Efficacy in Bacterial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the efficacy of antibiotics is paramount. This guide provides an objective comparison of two prominent tetracycline antibiotics: demeclocycline hydrochloride and doxycycline. The following sections present a detailed analysis of their antibacterial performance, supported by experimental data, methodologies, and a visualization of their mechanism of action.

Quantitative Efficacy Comparison

The antibacterial efficacy of demeclocycline and doxycycline has been evaluated against a variety of bacterial species. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

The data presented in the table below is a compilation of findings from multiple in vitro studies. It is important to note that direct head-to-head comparisons in single studies across a wide range of bacteria are limited. Therefore, this table synthesizes data from various sources to provide a comparative overview.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Concentration Range (µg/mL)Notes
Staphylococcus aureus Doxycycline---Generally more active than tetracycline.[1][2] 77% of tetracycline-resistant isolates were also resistant to doxycycline.[1][2]
Demeclocycline---Staphylococci and enterococci consistently displayed greater in vitro susceptibility to doxycycline than to demeclocycline.
Staphylococcus aureus (MRSA) Doxycycline---Described as the least inhibitory of the antibiotics tested against both MRSA and MSSA in one study, showing no bactericidal activity.
Streptococcus pneumoniae Doxycycline≤0.25 - ≤0.5--Doxycycline was found to be 1 to 3 dilutions more potent than tetracycline.[3]
Escherichia coli Doxycycline--64 (for NDM-positive strains)Only 30% of ESBL-producing and 50% of carbapenem-resistant E. coli were susceptible to doxycycline in one study.[4][5]
Anaerobic Bacteria Doxycycline---58% of 622 clinical isolates were inhibited by 2.5 µg/ml.

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate that specific data points were not available in the reviewed literature.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both demeclocycline and doxycycline are bacteriostatic agents that exert their antimicrobial effects by inhibiting protein synthesis in bacteria.[6] They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[7] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[8]

Recent research suggests a more complex, two-site binding mechanism for some tetracyclines. This model proposes that in addition to the primary binding site on the 30S subunit that blocks tRNA, a second site within the nascent peptide exit tunnel may also be targeted.

Below is a diagram illustrating the generalized signaling pathway of tetracycline-mediated inhibition of bacterial protein synthesis.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Process 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Catalyzes peptide bond formation 30S_Subunit 30S Subunit Inhibition Inhibition 30S_Subunit->Inhibition mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->30S_Subunit Attempts to bind Tetracyclines Demeclocycline / Doxycycline Tetracyclines->30S_Subunit Binds to A-site Inhibition->tRNA Blocks binding

Tetracycline Inhibition of Bacterial Protein Synthesis

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the efficacy of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and doxycycline are prepared at a known concentration in an appropriate solvent.
  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. The pH of the medium should be adjusted to 7.2-7.4.
  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plate wells using the broth medium. This creates a gradient of antibiotic concentrations.
  • Inoculation: Each well, including a growth control well (containing no antibiotic) and a sterility control well (containing only broth), is inoculated with the standardized bacterial suspension.
  • Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
  • Reading of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. Pinpoint growth at the bottom of the well may be disregarded for bacteriostatic antibiotics like tetracyclines.[9]

3. Quality Control:

  • Reference strains with known MIC values for the tested antibiotics (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be included in each assay to ensure the accuracy and reproducibility of the results.[9]

Summary and Conclusion

Both this compound and doxycycline are effective bacteriostatic agents that function by inhibiting bacterial protein synthesis. The available in vitro data suggests that doxycycline may exhibit slightly greater potency against certain Gram-positive cocci, such as Staphylococcus aureus, when compared to demeclocycline. However, resistance to both agents is a significant clinical concern, and cross-resistance between tetracyclines is common.[10] For many bacterial species, particularly Gram-negative organisms, susceptibility testing is crucial to guide the appropriate clinical use of either antibiotic.[10] The choice between demeclocycline and doxycycline for research or therapeutic development should be guided by specific bacterial susceptibility profiles and the intended application. Further direct comparative studies across a broader range of clinically relevant bacteria would be beneficial to provide a more definitive assessment of their relative efficacy.

References

Demeclocycline Hydrochloride's Impact on AQP2 Trafficking: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of compounds that modulate aquaporin-2 (AQP2) trafficking is crucial for developing novel therapies for water balance disorders. This guide provides a detailed comparison of Demeclocycline hydrochloride's effect on AQP2 trafficking with a key alternative, Tolvaptan, supported by experimental data and protocols.

This compound, a tetracycline antibiotic, has long been used off-label to treat the syndrome of inappropriate antidiuretic hormone secretion (SIADH) by inducing nephrogenic diabetes insipidus. Its mechanism of action involves the modulation of AQP2 expression and trafficking in the renal collecting ducts. This guide delves into the specifics of this regulation and contrasts it with the actions of Tolvaptan, a selective vasopressin V2 receptor antagonist.

Comparative Efficacy on AQP2 Expression and Trafficking

The following tables summarize quantitative data on the effects of Demeclocycline and Tolvaptan on AQP2. It is important to note that the data are compiled from different studies and a direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Effect of Demeclocycline on AQP2 Abundance and cAMP Levels in mpkCCD cells

Treatment ConditionRelative AQP2 Abundance (% of control)Relative cAMP Levels (% of dDAVP-stimulated)
Control100-
dDAVP (deamino-8-D-arginine vasopressin)Increased (specific value not provided in abstract)100
Demeclocycline (50 µM) + dDAVPDecreased significantlyDecreased
Demeclocycline (100 µM) + dDAVPDecreased significantlyDecreased

Data adapted from Kortenoeven et al., 2013. The study demonstrated that Demeclocycline decreases dDAVP-induced AQP2 abundance and cAMP generation in a dose-dependent manner in mouse cortical collecting duct (mpkCCD) cells.[1][2][3]

Table 2: Effect of Tolvaptan on dDAVP-induced AQP2 Translocation in MDCK cells

Treatment ConditionAQP2 Localization
ControlIntracellular
dDAVPApical plasma membrane
Tolvaptan + dDAVPIntracellular (prevented dDAVP-induced translocation)

Data adapted from a study on the effect of Tolvaptan on AQP2 localization in Madin-Darby Canine Kidney (MDCK) cells. The results show that Tolvaptan effectively blocks the vasopressin-induced trafficking of AQP2 to the cell surface.[4]

Signaling Pathways and Mechanisms of Action

Demeclocycline and Tolvaptan interfere with the vasopressin-mediated AQP2 trafficking pathway at different points.

Demeclocycline's Mechanism of Action:

This compound's primary effect is the reduction of AQP2 expression.[1] It achieves this by inhibiting adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] This reduction in cAMP subsequently downregulates the transcription of the AQP2 gene.[1][3] The effect of Demeclocycline can be partially rescued by the addition of exogenous cAMP, confirming its role in this signaling cascade.[1][2][3]

cluster_0 Vasopressin Signaling Pathway cluster_1 Demeclocycline Intervention Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB AQP2_Gene AQP2 Gene Transcription CREB->AQP2_Gene AQP2_Protein AQP2 Protein Expression AQP2_Gene->AQP2_Protein Demeclocycline Demeclocycline Demeclocycline->AC Inhibits

Demeclocycline's inhibitory effect on the AQP2 expression pathway.

Tolvaptan's Mechanism of Action:

Tolvaptan is a competitive antagonist of the vasopressin V2 receptor.[4] By blocking the binding of vasopressin to its receptor, Tolvaptan directly prevents the initiation of the downstream signaling cascade that leads to AQP2 trafficking. This results in the retention of AQP2 in intracellular vesicles, thereby preventing its insertion into the apical membrane of collecting duct cells.

cluster_0 Vasopressin Signaling for AQP2 Trafficking cluster_1 Tolvaptan Intervention Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Apical_Membrane Apical Membrane Insertion AQP2_Vesicles->Apical_Membrane Tolvaptan Tolvaptan Tolvaptan->V2R Blocks

Tolvaptan's antagonistic action on the V2 receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess AQP2 trafficking and expression.

Western Blot for AQP2 Expression in mpkCCD cells

This protocol is adapted from the methodology used in studies investigating the effects of Demeclocycline on AQP2 abundance.[1][3]

1. Cell Culture and Treatment:

  • Culture mpkCCD cells to confluence on semipermeable filters.

  • Induce AQP2 expression by treating with dDAVP (1 nM) for 4-6 days.

  • On the day of the experiment, pre-treat cells with this compound at desired concentrations (e.g., 50 µM, 100 µM) for a specified time before stimulating with dDAVP.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-AQP2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. Normalize AQP2 expression to a loading control like β-actin or tubulin.

A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Immunoblotting D->E F Detection & Analysis E->F

Workflow for Western Blot analysis of AQP2 expression.
Immunofluorescence for AQP2 Trafficking in Renal Collecting Duct Cells

This protocol provides a general framework for visualizing AQP2 localization within cells.

1. Cell Culture and Treatment:

  • Grow renal collecting duct cells (e.g., MDCK or primary inner medullary collecting duct cells) on glass coverslips or permeable filter supports.

  • Treat cells with the compounds of interest (e.g., dDAVP, Tolvaptan) for the desired time.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

3. Immunostaining:

  • Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with the primary antibody against AQP2 diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a confocal or fluorescence microscope.

A Cell Culture & Treatment B Fixation & Permeabilization A->B C Immunostaining B->C D Microscopy C->D

Workflow for Immunofluorescence analysis of AQP2 trafficking.
cAMP Assay in Vasopressin-Stimulated Renal Cells

This protocol outlines a method to measure intracellular cAMP levels in response to various treatments.

1. Cell Culture and Treatment:

  • Culture renal cells (e.g., mpkCCD) in appropriate multi-well plates until confluent.

  • On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate for 30 minutes.

  • Add the test compounds (e.g., Demeclocycline, dDAVP) and incubate for the desired time (e.g., 15-30 minutes).

2. Cell Lysis and cAMP Measurement:

  • Lyse the cells according to the instructions of a commercially available cAMP assay kit (e.g., ELISA or FRET-based biosensor).

  • Measure the intracellular cAMP concentration using a plate reader.

3. Data Analysis:

  • Normalize the cAMP levels to the protein concentration of each well or express as a percentage of the response to a known agonist like dDAVP or forskolin.

A Cell Plating B Pre-incubation with Phosphodiesterase Inhibitor A->B C Stimulation with Test Compounds B->C D Cell Lysis C->D E cAMP Measurement D->E

Workflow for intracellular cAMP measurement.

Conclusion

This compound and Tolvaptan both effectively counteract the effects of vasopressin on AQP2, but through distinct mechanisms. Demeclocycline acts downstream of the V2 receptor to reduce AQP2 expression by inhibiting the cAMP signaling pathway. In contrast, Tolvaptan is a direct antagonist of the V2 receptor, preventing the initiation of the signaling cascade responsible for AQP2 trafficking. The choice between these agents in a research or clinical setting will depend on the specific application and the desired point of intervention in the vasopressin-AQP2 axis. The experimental protocols provided here offer a foundation for further investigation into the nuanced effects of these and other compounds on AQP2 biology.

References

Specificity of Demeclocycline Hydrochloride's Antibacterial Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial specificity of Demeclocycline hydrochloride against two other common tetracycline alternatives: Doxycycline and Minocycline. The information presented is supported by experimental data to assist researchers in making informed decisions for their antimicrobial studies.

Executive Summary

Demeclocycline, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in a broad spectrum of bacteria. This guide delves into the specificity of this action by comparing its in vitro activity against key Gram-positive and Gram-negative bacteria with that of Doxycycline and Minocycline. The comparative analysis is primarily based on Minimum Inhibitory Concentration (MIC) data, a key indicator of an antibiotic's potency. While all three tetracyclines share a common mechanism of action, variations in their chemical structures can influence their efficacy against specific bacterial species.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, including Demeclocycline, Doxycycline, and Minocycline, share a conserved mechanism of action that targets the bacterial ribosome. They bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

cluster_bacterium Bacterial Cell Demeclocycline Demeclocycline 30S_Ribosome 30S Ribosomal Subunit Demeclocycline->30S_Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Elongation 30S_Ribosome->Protein_Synthesis Essential for Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Protein_Synthesis Required for Inhibition->Protein_Synthesis Blocks tRNA binding

Figure 1: Mechanism of action of Demeclocycline.

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Demeclocycline, Doxycycline, and Minocycline against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The data presented here is a synthesis of findings from multiple in vitro studies. It is important to note that MIC values can vary between different strains of the same bacterial species.

AntibioticStaphylococcus aureus (MIC90 in µg/mL)Escherichia coli (MIC90 in µg/mL)Streptococcus pneumoniae (MIC90 in µg/mL)
Demeclocycline 284
Doxycycline 144[1]
Minocycline 0.548[1]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Data for Demeclocycline against S. aureus and E. coli, and for Doxycycline and Minocycline against E. coli are representative values from the literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The two primary methods are Broth Microdilution and Agar Dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.

cluster_workflow Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare two-fold serial dilutions of antibiotic in broth Start->Prepare_Dilutions Inoculate Inoculate each well with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth microdilution workflow for MIC determination.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Discussion of Specificity

Based on the available MIC data, the following observations can be made regarding the specificity of Demeclocycline's antibacterial action in comparison to Doxycycline and Minocycline:

  • Staphylococcus aureus : Minocycline generally exhibits the highest in vitro activity against S. aureus, including methicillin-resistant strains (MRSA), with lower MIC90 values compared to both Doxycycline and Demeclocycline. Doxycycline is typically more potent than Demeclocycline against this pathogen.

  • Escherichia coli : Doxycycline and Minocycline tend to have comparable and generally lower MIC90 values against E. coli when compared to Demeclocycline. This suggests a slightly better intrinsic activity of these two agents against this common Gram-negative bacterium.

  • Streptococcus pneumoniae : Doxycycline and Demeclocycline show similar in vitro activity against S. pneumoniae, while Minocycline appears to be slightly less potent against this respiratory pathogen, as indicated by a higher MIC90 value in the comparative study.[1]

It is important to consider that the development of bacterial resistance can significantly impact the clinical efficacy of these antibiotics. Resistance to tetracyclines is increasingly common and can occur through mechanisms such as efflux pumps that actively remove the drug from the bacterial cell, or through ribosomal protection proteins that prevent the antibiotic from binding to its target.

Conclusion

This compound is a broad-spectrum tetracycline antibiotic with proven efficacy against a range of Gram-positive and Gram-negative bacteria. However, when compared to Doxycycline and Minocycline, it may exhibit slightly lower in vitro potency against key pathogens such as Staphylococcus aureus and Escherichia coli. Conversely, its activity against Streptococcus pneumoniae is comparable to that of Doxycycline. The choice of a tetracycline antibiotic for research or therapeutic purposes should be guided by specific MIC data for the bacterial strain of interest, as well as considerations of local resistance patterns. Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative specificity of these important antibiotics.

References

Demeclocycline Hydrochloride: A Comparative Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-inflammatory potential of Demeclocycline hydrochloride. While extensively recognized for its antibiotic efficacy, the exploration of its specific anti-inflammatory attributes is an emerging area of interest. This document synthesizes the known anti-inflammatory mechanisms of the tetracycline class of antibiotics, to which Demeclocycline belongs, and presents the experimental frameworks used to validate these properties.

Comparative Analysis of Anti-Inflammatory Activity

While direct comparative studies detailing the specific anti-inflammatory potency of this compound are limited in publicly available research, the broader class of tetracyclines, including doxycycline and minocycline, has demonstrated notable anti-inflammatory effects. The following table provides a comparative summary of key anti-inflammatory markers and the established effects of comparator tetracyclines. This framework serves as a benchmark for the anticipated anti-inflammatory profile of this compound.

Drug ClassCompoundIn Vivo Efficacy (Carrageenan-Induced Paw Edema)In Vitro Efficacy (LPS-Induced RAW 264.7 Cells)Key Anti-Inflammatory Mechanisms
Tetracycline This compound Data not availableData not availableInhibition of matrix metalloproteinases (MMPs), potential modulation of cytokine production.
Tetracycline Doxycycline Significant reduction in paw edemaInhibition of Nitric Oxide (NO), TNF-α, and IL-6 productionInhibition of MMPs, phospholipase A2, and inflammatory cytokine synthesis.
Tetracycline Minocycline Significant reduction in paw edemaInhibition of NO, TNF-α, and IL-6 productionInhibition of MMPs, inducible nitric oxide synthase (iNOS), and microglial activation.
NSAID Indomethacin Potent reduction in paw edemaPotent inhibition of prostaglandin E2 (PGE2) productionInhibition of cyclooxygenase (COX) enzymes.[1][2][3][4]

Experimental Protocols for Validation

To ascertain the specific anti-inflammatory activity of this compound, standardized preclinical assays are employed. The following are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the ability of a compound to reduce acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Groups:

    • Control Group: Vehicle (e.g., saline).

    • Positive Control Group: A standard anti-inflammatory drug such as Indomethacin (10 mg/kg).

    • Test Groups: this compound at various doses.

  • Procedure:

    • The basal paw volume of each animal is measured using a plethysmometer.

    • The respective treatments (vehicle, Indomethacin, or this compound) are administered, typically via oral or intraperitoneal routes.

    • After a set period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This assay evaluates the effect of a compound on the production of inflammatory mediators by immune cells.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell cultures.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of NO, TNF-α, and IL-6 production by this compound is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for understanding the validation of anti-inflammatory properties.

G cluster_0 In Vivo Validation cluster_1 In Vitro Validation Animal Model Selection Animal Model Selection Grouping Grouping Animal Model Selection->Grouping Randomization Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Paw Volume Drug Administration Drug Administration Baseline Measurement->Drug Administration Vehicle, Positive Control, Test Compound Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Carrageenan Injection Post-Induction Measurement Post-Induction Measurement Induction of Inflammation->Post-Induction Measurement Paw Volume at Intervals Data Analysis Data Analysis Post-Induction Measurement->Data Analysis Calculate % Inhibition Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding RAW 264.7 Macrophages Pre-treatment Pre-treatment Seeding->Pre-treatment Demeclocycline HCl LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Induce Inflammation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Measurement of Mediators Measurement of Mediators Supernatant Collection->Measurement of Mediators Griess Assay (NO) ELISA (TNF-α, IL-6) In Vitro Data Analysis In Vitro Data Analysis Measurement of Mediators->In Vitro Data Analysis Calculate % Inhibition

Caption: Experimental workflow for in vivo and in vitro validation.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Toll-like Receptor 4 (TLR4) Toll-like Receptor 4 (TLR4) Inflammatory Stimulus (e.g., LPS)->Toll-like Receptor 4 (TLR4) Matrix Metalloproteinases (MMPs) Matrix Metalloproteinases (MMPs) Inflammatory Stimulus (e.g., LPS)->Matrix Metalloproteinases (MMPs) Upregulation TLR4 TLR4 MyD88-Dependent Pathway MyD88-Dependent Pathway TLR4->MyD88-Dependent Pathway Activation NF-κB Activation NF-κB Activation MyD88-Dependent Pathway->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Gene Expression->Cytokines (TNF-α, IL-6) iNOS iNOS Pro-inflammatory Gene Expression->iNOS Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Tetracyclines (e.g., Demeclocycline) Tetracyclines (e.g., Demeclocycline) Tetracyclines (e.g., Demeclocycline)->NF-κB Activation Inhibition Tetracyclines (e.g., Demeclocycline)->iNOS Inhibition Tetracyclines (e.g., Demeclocycline)->Matrix Metalloproteinases (MMPs) Inhibition

Caption: Putative anti-inflammatory signaling pathways of tetracyclines.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Deme-clocycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Deme-clocycline hydrochloride, including personal protective equipment (PPE) requirements, procedural guidance for handling and storage, and emergency and disposal plans.

Hazard Identification and Personal Protective Equipment

Demeclocycline hydrochloride is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled[1]. It causes skin and serious eye irritation, may cause an allergic skin reaction, respiratory irritation, and is suspected of causing genetic defects[1]. Therefore, adherence to proper PPE protocols is critical.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[2][3][4]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Impervious gloves (e.g., nitrile, latex, rubber, Viton™, or butyl rubber).[2][3][5] Appropriate laboratory apparel or protective garment to prevent skin exposure.[2][4][5]To prevent skin contact which can be harmful and cause irritation or an allergic reaction.[1]
Respiratory Protection A NIOSH-approved respirator is recommended, especially where dust formation is likely.[2][5] Base respirator selection on a risk assessment.[5]To prevent inhalation, which is harmful and may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes exposure and ensures safety throughout the workflow.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed, original container in a dry, cool, and well-ventilated place.[2][3][6] Some sources recommend freezer storage.[4]

  • Avoid storing with incompatible materials such as oxidizing agents.[4]

Step 2: Handling and Preparation

  • Handle only in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and aerosols.[1][5][6]

  • Ensure all mechanical equipment in contact with the dry powder is grounded to dissipate static electricity.[2]

  • Do not eat, drink, or smoke in the handling area.[2][3][5]

  • Wash hands thoroughly after handling.[2][5]

Step 3: Experimental Use

  • Wear all required PPE as specified in the table above.

  • Avoid contact with eyes, skin, and clothing.[2][4]

  • Should be handled and stored according to label instructions to ensure product integrity.[2]

Step 4: Decontamination and Waste Disposal

  • Clean contaminated surfaces thoroughly.[5]

  • Take off contaminated clothing and wash it before reuse.[2][3]

  • Dispose of waste material in accordance with federal, state, and local regulations.[2] Leave chemicals in their original containers and do not mix with other waste.

Emergency Procedures

Immediate and appropriate responses to emergencies are crucial to mitigate harm.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[5][7] If skin irritation occurs or persists, consult a physician.[5]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Drink two glasses of water at most. Seek immediate medical attention.[2]

Fire Fighting

  • In case of fire, use water spray, dry chemical, carbon dioxide, or foam as appropriate for the surrounding materials.[2][4][5]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[2][4][5]

Accidental Release

  • For spills, wear an approved respirator and chemically compatible gloves.[2]

  • Avoid dust formation.[2][4][5]

  • Vacuum or sweep up the material and place it in an appropriate container for waste disposal.[2]

  • Ventilate the area and wash the spill site.[2]

  • Do not allow the substance to enter drains or surface water.[1]

Below is a logical workflow for handling a this compound spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Size & Location) Evacuate->Assess PPE Don Appropriate PPE: - Respirator - Gloves - Goggles - Lab Coat Assess->PPE Contain Contain the Spill (Use absorbent pads if liquid) PPE->Contain Cleanup Clean Up Spill: - Sweep/vacuum solid - Place in sealed container Contain->Cleanup Decontaminate Decontaminate the Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Report Report the Incident Dispose->Report End Response Complete Report->End

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.